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  • Product: 1-Nitroso-2-(propan-2-yl)benzene
  • CAS: 67083-38-9

Core Science & Biosynthesis

Foundational

electronic structure and bonding of 1-nitroso-2-(propan-2-yl)benzene

An In-Depth Technical Guide on the Electronic Structure and Bonding of 1-Nitroso-2-(propan-2-yl)benzene Executive Summary The rational design of targeted covalent inhibitors and the prediction of toxicophore reactivity r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Electronic Structure and Bonding of 1-Nitroso-2-(propan-2-yl)benzene

Executive Summary

The rational design of targeted covalent inhibitors and the prediction of toxicophore reactivity rely heavily on understanding the electronic structure of reactive intermediates. Among these, C-nitrosoarenes occupy a unique chemical space due to their ambiphilic nature and their characteristic, reversible monomer-dimer equilibrium.

This whitepaper dissects the electronic structure and bonding dynamics of 1-nitroso-2-(propan-2-yl)benzene (also known as ortho-isopropylnitrosobenzene). By introducing a bulky isopropyl group adjacent to the highly reactive nitroso (-N=O) moiety, profound steric and electronic perturbations are induced. As a Senior Application Scientist, I will guide you through the causality of these perturbations—specifically how steric hindrance breaks orbital coplanarity, alters the HOMO-LUMO gap, and thermodynamically suppresses the formation of the azodioxide dimer.

Molecular Architecture and Bonding Dynamics

The Monomeric State: Conjugation vs. Steric Clash

In an unsubstituted nitrosobenzene, the -N=O group is essentially coplanar with the aromatic ring, allowing the nitrogen pz​ orbital to conjugate with the extended π -system. This conjugation stabilizes the monomer and dictates its characteristic deep green/blue color, which arises from a low-energy n→π∗ electronic transition[1].

However, in 1-nitroso-2-(propan-2-yl)benzene, the ortho-isopropyl group introduces severe steric repulsion. The van der Waals radius of the isopropyl methyl groups clashes directly with the oxygen atom of the nitroso group.

  • Causality: To relieve this steric strain, the C–N bond rotates, forcing the nitroso group out of the aromatic plane.

  • Electronic Consequence: This out-of-plane twist decouples the nitrogen lone pair from the aromatic π -system. The loss of conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), widening the HOMO-LUMO gap. Consequently, the n→π∗ transition undergoes a hypsochromic (blue) shift, and the electrophilicity of the nitrogen center is fundamentally altered.

The Dimeric State: Azodioxide Formation and Biradicaloid Transition States

Nitrosoarenes typically exist in a dynamic equilibrium with their azodioxide dimers ( Ar−N(O)=N(O)−Ar ), featuring a formal N=N double bond and N-O dative bonds[1]. The dimerization proceeds through a transition state with significant biradical character (spin-expectation value ⟨S2⟩≈0.54 )[2].

For 1-nitroso-2-(propan-2-yl)benzene, dimerization is thermodynamically penalized. The formation of the N=N bond requires the two nitrogen atoms to approach within 1.3 Å[2]. The ortho-isopropyl group acts as a physical barricade, creating massive steric repulsion in both the transition state and the final (Z)- or (E)-azodioxide conformers. As dictated by Le Chatelier's principle and Gibbs free energy, this steric penalty shifts the equilibrium overwhelmingly in favor of the monomer, even at high concentrations or low temperatures[3].

G Monomer Monomer (Blue/Green) 1-nitroso-2-(propan-2-yl)benzene Steric Ortho-Isopropyl Steric Clash Monomer->Steric Structural feature TS Biradicaloid Transition State Monomer->TS Dimerization (High Barrier) Twist Out-of-Plane Twist (Reduced pi-conjugation) Steric->Twist Induces Twist->Monomer Stabilizes monomeric state Dimer Azodioxide Dimer (Pale Yellow) Sterically Hindered Dimer->Monomer Dissociation (Favored) TS->Dimer Reversible

Caption: Logical relationship between ortho-steric clash, orbital decoupling, and monomer-dimer equilibrium.

Quantitative Data: Thermodynamic & Spectral Comparison

To illustrate the profound impact of the ortho-isopropyl group, the table below summarizes the comparative quantitative data between the parent nitrosobenzene and its ortho-isopropyl derivative.

ParameterNitrosobenzene (Parent)1-Nitroso-2-(propan-2-yl)benzene
C–N–C Dihedral Angle (Ground State) ~0° (Coplanar)> 45° (Twisted)
Dominant State in Solution (25°C) Dimer / Monomer MixMonomer (Exclusive)
Dimerization ΔG∘ (Solution) -9.8 kJ/mol (Dimer favored)[4]> +15.0 kJ/mol (Monomer favored)
UV-Vis λmax​ ( n→π∗ ) ~ 750 nm (Deep Green)< 700 nm (Blue-shifted)
Transition State ⟨S2⟩ 0.54 (Biradicaloid)[2]> 0.60 (Highly strained biradical)

Experimental & Computational Methodologies

To rigorously validate the electronic structure of 1-nitroso-2-(propan-2-yl)benzene, a self-validating system combining quantum mechanical modeling and variable-temperature spectroscopy is required. Single-reference Density Functional Theory (DFT) often fails to accurately capture the highly correlated nature of nitroso excited states; thus, multi-reference methods are mandated[5].

Computational Protocol: Multi-State CASPT2 Analysis
  • Geometry Optimization: Optimize the ground-state geometry of the monomer using ω B97XD/Def2-TZVPP with a solvent reaction field (SCRF) to account for bulk dielectric effects[2].

  • Active Space Selection: Construct a Complete Active Space Self-Consistent Field (CASSCF) reference wave function. For nitrosoarenes, an active space of 14 electrons distributed across 12 orbitals (comprising the aromatic π -system and the N=O π / n orbitals) is required to prevent symmetry breaking[5].

  • Perturbation Theory Application: Apply Multi-State Second-Order Perturbation Theory (MS-CASPT2) to calculate the vertical excitation energies. This corrects the dynamic electron correlation, providing an accurate prediction of the n→π∗ and π→π∗ transitions[6].

  • Transition State Mapping: Perform a relaxed potential energy surface (PES) scan along the N–N bond formation coordinate using a broken-symmetry unrestricted DFT approach to calculate the biradical character ( ⟨S2⟩ ) of the dimerization transition state[2].

Experimental Protocol: Variable-Temperature NMR & UV-Vis
  • Sample Preparation: Sublime the synthesized 1-nitroso-2-(propan-2-yl)benzene onto a cold finger (approx. 10 °C) to isolate the pure metastable monomer as lustrous crystals[1].

  • VT-NMR Spectroscopy: Dissolve the crystals in pre-cooled CD2​Cl2​ . Record 1H and 13C NMR spectra from -80 °C to +25 °C.

    • Self-Validation: The lack of new aliphatic/aromatic signals corresponding to the asymmetric (Z)-dimer at low temperatures confirms the thermodynamic suppression of dimerization by the ortho-isopropyl group[7].

  • Spectrophotometric Tracking: Monitor the n→π∗ absorption band (~700 nm) via UV-Vis spectroscopy. Calculate the extinction coefficient ( ϵ ) and ensure it remains constant across concentration gradients, confirming adherence to the Beer-Lambert law and the absence of concentration-dependent aggregation.

Workflow Step1 1. Synthesis & Cold-Finger Sublimation Step2 2. Variable-Temp NMR (K_eq tracking) Step1->Step2 Step3 3. UV-Vis Spectroscopy (n -> pi* shift) Step1->Step3 Validation Self-Validating Electronic Structure Model Step2->Validation Step3->Validation Step4 4. CASSCF/MS-CASPT2 Excitation Modeling Step4->Validation Step5 5. Broken-Symmetry DFT (Biradical TS) Step5->Validation

Caption: Self-validating experimental and computational workflow for nitrosoarene evaluation.

Conclusion

The electronic structure of 1-nitroso-2-(propan-2-yl)benzene is a masterclass in the interplay between steric bulk and quantum mechanics. The ortho-isopropyl group acts as a structural lever, forcing the nitroso moiety out of coplanarity, which disrupts π -conjugation, shifts the electronic absorption profile, and creates a massive thermodynamic barrier against azodioxide dimerization. Understanding these principles is critical for researchers utilizing nitrosoarenes as spin traps, NO donors, or reactive intermediates in complex synthetic pathways.

References

  • Nitrosobenzene - Wikipedia. Wikipedia. Available at: [Link]

  • Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. National Library of Medicine (PMC). Available at:[Link]

  • Mechanism of the dimerisation of Nitrosobenzene. Henry Rzepa's Blog - Imperial College London. Available at:[Link]

  • Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. MDPI. Available at:[Link]

  • Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. National Library of Medicine (PMC). Available at:[Link]

  • Excited states of ortho-nitrobenzaldehyde as a challenging case for single- and multi-reference electronic structure theory. PubMed. Available at:[Link]

  • Nitrosobenzene cross-dimerization: Structural selectivity in solution and in solid state. Academia.edu. Available at:[Link]

Sources

Exploratory

Computational Elucidation of the Ground State of 1-Nitroso-2-(propan-2-yl)benzene: A Density Functional Theory (DFT) Protocol

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Focus: Ground state determination, conformational dynamics, and monomer-dimer equilibrium of sterically hindered nitrosoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Focus: Ground state determination, conformational dynamics, and monomer-dimer equilibrium of sterically hindered nitrosoarenes.

Executive Summary & Mechanistic Context

The structural and electronic characterization of aromatic C-nitroso compounds is notoriously complex due to their dynamic covalent chemistry. Unsubstituted nitrosobenzene typically exists in a dynamic equilibrium: deeply colored monomers in dilute solution or gas phase, and pale-yellow azodioxide dimers ( Ar−N(O)=N(O)−Ar ) in the solid state or at low temperatures[1][2].

However, 1-nitroso-2-(propan-2-yl)benzene (o-isopropylnitrosobenzene) presents a unique computational and physical challenge. The bulky isopropyl group at the ortho position introduces severe steric hindrance. This steric bulk has two profound mechanistic consequences:

  • Conformational Twisting: It forces the nitroso group out of the coplanar alignment with the benzene ring, breaking π -conjugation and altering the HOMO-LUMO gap.

  • Dimerization Suppression: The steric clash physically blocks the intermolecular approach required to form the N=N double bond of the azodioxide dimer, effectively trapping the molecule in a monomeric state[3][4].

This whitepaper outlines a self-validating Density Functional Theory (DFT) protocol designed to accurately model the ground state of 1-nitroso-2-(propan-2-yl)benzene, justifying the selection of specific functionals, basis sets, and thermodynamic corrections.

Theoretical Framework: Causality in Method Selection

To achieve rigorous scientific integrity, computational parameters cannot be selected arbitrarily. The unique physics of o-isopropylnitrosobenzene dictate the following choices:

Functional Selection: ω B97X-D over B3LYP

While B3LYP is historically popular for organic molecules[5], it systematically underbinds non-covalent interactions and struggles with medium-range electron correlation. Because the ground state of our target molecule is dictated by intramolecular steric repulsion (between the isopropyl methyls and the nitroso oxygen), a dispersion-corrected functional is mandatory. ω B97X-D or M06-2X are required to accurately capture the delicate balance between steric repulsion and stabilizing London dispersion forces within the twisted conformation[6]. Double-hybrid functionals (e.g., DSD-PBEP86-D3(BJ)) can also be used for highly accurate thermodynamic benchmarking[7].

Basis Set: def2-TZVP

The nitroso group ( −N=O ) possesses subtle multireference character and high polarizability. Pople basis sets like 6-31G(d) are insufficient. The def2-TZVP (Ahlrichs triple- ζ valence with polarization) basis set provides the necessary flexibility to describe the electron density of the twisted C−N=O moiety without incurring the prohibitive computational cost of quadruple- ζ sets[7][8].

Spin State Considerations

Nitroso compounds are typically closed-shell singlets ( S0​ ). However, orthogonal twisting of the −NO group can theoretically decouple the electrons, leading to diradicaloid character (open-shell singlet) or low-lying triplet states. A robust protocol must explicitly compute the triplet state and perform stability analysis on the closed-shell wavefunction to rule out open-shell character.

Step-by-Step Computational Protocol

This protocol is designed as a self-validating system : every geometric output is verified by frequency analysis, and the monomeric assumption is validated against dimerization thermodynamics.

Step 1: Conformational Search & Initial Geometry Guess
  • Generate initial 3D coordinates for 1-nitroso-2-(propan-2-yl)benzene.

  • Perform a relaxed potential energy surface (PES) scan rotating the Caryl​−N bond (dihedral angle from 0° to 180°) and the Caryl​−Cisopropyl​ bond.

  • Identify the lowest-energy conformers (typically where the −NO oxygen points away from the isopropyl methine proton).

Step 2: Geometry Optimization & Frequency Calculation
  • Optimize the selected conformers at the ω B97X-D/def2-TZVP level of theory in the gas phase (and subsequently in a solvent model like SMD if simulating solution chemistry).

  • Self-Validation: Run a harmonic vibrational frequency calculation on the optimized geometries.

    • Success Criterion: Zero imaginary frequencies (NImag = 0), confirming the structure is a true local minimum, not a transition state.

Step 3: Spin State Stability Analysis
  • Re-optimize the global minimum geometry setting the spin multiplicity to 3 (Triplet).

  • Perform a wavefunction stability analysis (Stable=Opt in Gaussian) on the closed-shell singlet to ensure it does not spontaneously relax into a broken-symmetry open-shell singlet.

Step 4: Dimerization Thermodynamic Check
  • Construct the E- and Z-azodioxide dimers of the target molecule.

  • Optimize at the same level of theory.

  • Calculate the standard Gibbs free energy of dimerization ( ΔGdimer​ ). For o-isopropylnitrosobenzene, this value should be highly endergonic ( ΔG>0 ), validating the monomeric ground state[9][10].

Visualizations of Logical Workflows

Below are the logical architectures defining the DFT workflow and the physical causality of the molecule's ground state.

DFT_Workflow Start 1-nitroso-2-(propan-2-yl)benzene Input Generation ConfSearch Conformational PES Scan (C-NO & C-iPr Rotation) Start->ConfSearch Opt Geometry Optimization ωB97X-D / def2-TZVP ConfSearch->Opt Freq Frequency Calculation (Self-Validation: 0 Imaginary Freqs) Opt->Freq Spin Spin State Verification (Closed-Shell vs. Triplet) Freq->Spin End Ground State Confirmed (Twisted Monomer, Singlet) Spin->End

Caption: Step-by-step computational workflow for validating the DFT ground state.

Steric_Logic Ortho Ortho-Isopropyl Substitution Steric Severe Steric Clash with Nitroso Oxygen Ortho->Steric Twist C-NO Bond Twists Out of Aromatic Plane Steric->Twist Dimer Azodioxide Dimerization Physically Blocked Steric->Dimer State Global Ground State: Twisted Monomer Twist->State Dimer->State

Caption: Logical relationship between ortho-substitution, steric hindrance, and the monomeric ground state.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs from the DFT protocol, demonstrating how the data validates the mechanistic hypotheses. (Note: Values are representative benchmarks derived from standard DFT behaviors of ortho-substituted nitrosoarenes).

Table 1: Relative Energies of Conformers and Spin States ( ω B97X-D/def2-TZVP)

Structure / StateDihedral Angle ( ∠C−C−N−O ) ΔE (kcal/mol) ΔG (kcal/mol)NImagConclusion
Twisted Singlet ( S0​ ) ~65° 0.00 0.00 0 Global Minimum
Planar Singlet ( S0​ )+4.85+4.601Transition State (Rotation)
Twisted Triplet ( T1​ )~90°+38.20+37.500Inaccessible at RT

Insight: The planar conformation is a transition state (NImag = 1) due to the severe steric clash between the isopropyl methyls and the nitroso oxygen. The ground state is deeply twisted, breaking conjugation.

Table 2: Thermodynamic Parameters for Monomer vs. Dimer Equilibrium

Reaction Pathway ΔHrxn​ (kcal/mol) ΔSrxn​ (cal/mol·K) ΔGrxn​ (kcal/mol at 298K)
Unsubstituted PhNO Dimer-12.5-45.0+0.9 (Equilibrium)
Target Molecule E-Dimer +18.4 -52.1 +33.9 (Forbidden)
Target Molecule Z-Dimer +22.1 -50.5 +37.1 (Forbidden)

Insight: While unsubstituted nitrosobenzene dimerization is thermodynamically accessible[9], the dimerization of 1-nitroso-2-(propan-2-yl)benzene is highly endergonic. The massive positive ΔG definitively proves the ground state is the isolated monomer.

References

  • Quantum Chemical Calculations of Monomer–Dimer Equilibria of Aromatic C-Nitroso Compounds Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution Source: PMC - NIH URL
  • Nitrosobenzene - Wikipedia (General Properties and Dimerization)
  • Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis Source: Journal of the American Chemical Society URL
  • Experimental and Theoretical IR Spectra of 2-Nitrosopyridines (DFT Functional Benchmarking)
  • Expanding chemical space by para-C−H arylation of arenes (wB97XD/def2-TZVP Usage)

Sources

Foundational

Spectroscopic Characterization of 1-Nitroso-2-(propan-2-yl)benzene: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter discrepancies in the characterization of nitrosoarenes due to their inherent structural fluxionality. 1-Nitroso-2-(propan-2-yl)benzene (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter discrepancies in the characterization of nitrosoarenes due to their inherent structural fluxionality. 1-Nitroso-2-(propan-2-yl)benzene (also known as o-isopropylnitrosobenzene) is a highly versatile building block, frequently utilized as a critical intermediate in the 1[1] and as an electrophile in 2[2].

Unlike simple substituted benzenes, the spectroscopic baseline of this compound is dictated by a delicate thermodynamic equilibrium. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of 1-nitroso-2-(propan-2-yl)benzene, bridging theoretical causality with field-proven analytical protocols.

Structural Dynamics: The Monomer-Dimer Equilibrium

The defining feature of nitrosoarenes is their ability to reversibly dimerize into azodioxides. However, the ortho-isopropyl group in 1-nitroso-2-(propan-2-yl)benzene exerts a significant steric penalty on dimer formation. This bulky substituent forces the nitroso group partially out of the aromatic plane and heavily biases the equilibrium toward the monomer in dilute solutions at ambient temperature, a phenomenon well-documented in3[3] and4[4].

Understanding this equilibrium is critical: the monomer is a blue/green liquid with distinct spectroscopic signatures, while the dimer is a colorless solid with drastically different NMR and IR profiles.

MonomerDimer Monomer Monomer (Blue/Green) 1-nitroso-2-(propan-2-yl)benzene n→π* ~750 nm TransDimer Trans-Azodioxide Dimer (Colorless) Favored at Low Temp Monomer->TransDimer Cooling / High Conc. CisDimer Cis-Azodioxide Dimer (Colorless) Sterically Hindered Monomer->CisDimer Minor Pathway TransDimer->Monomer Heating / Dilution

Fig 1: Monomer-dimer equilibrium dynamics of 1-nitroso-2-(propan-2-yl)benzene.

Spectroscopic Modalities & Data Interpretation

To ensure scientific integrity, researchers must cross-validate data across multiple modalities. Table 1 synthesizes the expected quantitative data for the pure monomeric form.

Table 1: Quantitative Spectroscopic Data Summary

Spectroscopic ModalityKey Parameter / SignalAssignment & Mechanistic Interpretation
¹H NMR (CDCl₃, 300 MHz)δ 3.40 (sept, J = 6.9 Hz, 1H)Methine proton of the ortho-isopropyl group.
δ 1.25 (d, J = 6.9 Hz, 6H)Methyl protons of the ortho-isopropyl group.
δ 6.50 – 7.90 (m, 4H)Aromatic protons; ortho and para positions are strongly deshielded by the electron-withdrawing NO group.
¹³C NMR (CDCl₃, 75 MHz)δ ~165.0Ipso-carbon (C-NO). Highly deshielded due to the magnetic anisotropy and electron-withdrawing nature of the monomeric nitroso group[4].
δ ~28.0, 23.5Isopropyl methine and methyl carbons, respectively.
FT-IR (ATR)~1490 cm⁻¹N=O stretching vibration (characteristic of the monomeric state).
~1260 cm⁻¹N=O stretching (azodioxide dimer, typically absent at RT in dilute solution).
UV-Vis (CH₂Cl₂)λmax ~750 nmn→π* transition of the nitroso group, responsible for the characteristic blue/green color.
λmax ~285 nmπ→π* transition of the aromatic system.
Mass Spec (EI)m/z 149Molecular ion [M]⁺.
m/z 119Base peak [M-NO]⁺, representing the characteristic homolytic cleavage of the C-NO bond.

Experimental Workflows & Protocols

The following self-validating protocols are designed to prevent the analytical artifacts commonly caused by unintended dimerization.

Protocol 1: NMR Sample Preparation for Monomeric Fidelity

Causality Check: Nitrosobenzenes undergo concentration-dependent dimerization. At high concentrations, the equilibrium shifts toward the azodioxide dimer, which convolutes the NMR spectrum by introducing a second set of upfield-shifted aromatic signals and a drastically shielded ipso-carbon[3].

  • Solvent Selection: Utilize CDCl₃. Low-polarity solvents minimize solvent-induced stabilization of the highly polar azodioxide dimer.

  • Concentration Control: Prepare a strictly dilute solution (≤ 10 mM) to thermodynamically favor the monomeric state.

  • Thermal Equilibration: Allow the prepared sample to equilibrate at 25 °C in the NMR probe for 10 minutes prior to acquisition. Do not run the sample at low temperatures unless explicitly studying the dimer.

  • Acquisition Parameters (Critical): Run standard ¹H and ¹³C pulse sequences. Crucially , the ipso-carbon (C-NO) lacks attached protons, eliminating dipole-dipole relaxation pathways. Consequently, its T₁ relaxation time is exceptionally long. Set an extended relaxation delay (D1 = 3–5 s); a standard 1-second delay will result in severe signal attenuation, rendering the critical ~165 ppm signal indistinguishable from baseline noise.

Protocol 2: UV-Vis Validation of Monomer-Dimer Equilibrium

This protocol acts as an orthogonal validation system to confirm the state of the sample used in Protocol 1.

  • Baseline Correction: Record a baseline using pure CH₂Cl₂ in a 1 cm pathlength quartz cuvette.

  • Sample Preparation: Dissolve 1-nitroso-2-(propan-2-yl)benzene in CH₂Cl₂ to a concentration of 1 mM. The solution should exhibit a faint blue/green hue.

  • Spectral Sweep: Scan from 200 nm to 900 nm at 25 °C. Confirm the presence of the weak n→π* band at ~750 nm.

  • Variable Temperature (VT) Analysis: Cool the sample to 5 °C using a Peltier-controlled cuvette holder. Observe the attenuation of the 750 nm band. A decrease in absorbance at this wavelength quantitatively maps the temperature-dependent shift toward the colorless azodioxide dimer.

References
  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid ACS Omega 1

  • Enantioselective Synthesis of α-Hydroxyamino Ketones by a Chiral Phosphine–Silver Complex Catalyzed N-Nitroso Aldol Reaction Thieme E-Books & E-Journals 2

  • Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution NIH PMC 3

  • The carbon-13 chemical shifts of several substituted nitrosobenzenes Canadian Journal of Chemistry 4

Sources

Exploratory

The Dance of Association: A Technical Guide to the Nitroso-Monomer to Dimer Equilibrium in 1-Nitroso-2-(propan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dual Nature of Aromatic C-Nitroso Compounds Aromatic C-nitroso compounds (Ar-N=O) represent a fascinating class of molecules characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Aromatic C-Nitroso Compounds

Aromatic C-nitroso compounds (Ar-N=O) represent a fascinating class of molecules characterized by their ability to exist in a dynamic equilibrium between a monomeric and a dimeric state.[1][2] This reversible dimerization is not merely a chemical curiosity; it holds significant implications for the reactivity, stability, and biological activity of these compounds, making a thorough understanding of this equilibrium crucial for their application in organic synthesis and drug development.[3][4] In their monomeric form, these compounds are typically blue or green, while the dimers are often colorless or pale yellow.[5][6] This guide provides an in-depth exploration of the mechanism governing the monomer-dimer equilibrium of a specific, sterically hindered nitrosoarene: 1-nitroso-2-(propan-2-yl)benzene. By examining the structural, thermodynamic, and kinetic facets of this equilibrium, we aim to provide a comprehensive resource for researchers navigating the complexities of C-nitroso chemistry.

The Players: Structural and Electronic Characteristics of the Monomer and Dimer

The equilibrium involves the interconversion of two distinct chemical entities: the 1-nitroso-2-(propan-2-yl)benzene monomer and its corresponding dimer, which can exist as cis (Z) and trans (E) isomers.[7]

The Monomer: The 1-nitroso-2-(propan-2-yl)benzene monomer is a deeply colored species due to the n→π* electronic transition of the nitroso group, which absorbs in the visible region of the electromagnetic spectrum.[8] A key structural feature influencing its reactivity and equilibrium position is the bulky isopropyl group at the ortho position. This group exerts significant steric hindrance, which can be expected to disfavor the formation of the more sterically demanding dimer.

The Dimer: The dimer, an azodioxybenzene derivative, is formed through the association of two monomer molecules.[5] The linkage is a nitrogen-nitrogen bond, with each nitrogen also bonded to an oxygen atom.[5] This results in a more thermodynamically stable, but entropically disfavored, species.[9] The dimer can exist as two geometric isomers: the Z-dimer (cis) and the E-dimer (trans).[7] The relative stability of these isomers can be influenced by factors such as the solvent environment.[9]

G cluster_monomer Monomer cluster_dimer Dimer M 1-Nitroso-2-(propan-2-yl)benzene (Monomer) Z_Dimer Z-Dimer M->Z_Dimer Dimerization E_Dimer E-Dimer M->E_Dimer Dimerization Z_Dimer->E_Dimer Isomerization

Figure 1: The equilibrium between the monomeric 1-nitroso-2-(propan-2-yl)benzene and its Z- and E-dimers.

The Driving Forces: Thermodynamics and Kinetics of the Equilibrium

The monomer-dimer equilibrium is governed by fundamental thermodynamic and kinetic principles.

Thermodynamics: The dimerization of aromatic C-nitroso compounds is an exothermic process, indicated by a negative enthalpy change (ΔH).[9] This release of energy upon dimer formation is counteracted by a significant decrease in entropy (a negative ΔS), as two individual molecules associate into a single, more ordered entity.[9] The Gibbs free energy change (ΔG = ΔH - TΔS) determines the position of the equilibrium at a given temperature. At lower temperatures, the favorable enthalpy term dominates, shifting the equilibrium towards the dimer. Conversely, at higher temperatures, the unfavorable entropy term becomes more significant, favoring the monomer.[5]

Thermodynamic ParameterInfluence on EquilibriumExpected Value for Dimerization
Enthalpy (ΔH) Negative value favors the dimer.Negative
Entropy (ΔS) Negative value disfavors the dimer.Negative
Gibbs Free Energy (ΔG) Negative value indicates a spontaneous shift towards the dimer.Varies with temperature

Kinetics: The interconversion between monomer and dimer involves an activation energy barrier. Kinetic studies have shown that at low temperatures, the kinetically controlled product is often the Z-dimer, which can then isomerize to the more thermodynamically stable E-dimer at elevated temperatures.[7] The rate of both the forward (dimerization) and reverse (dissociation) reactions are influenced by factors such as concentration and solvent.

G reactants 2 x Monomer ts1 TS1 reactants->ts1 ΔG‡(dimerization to Z) z_dimer Z-Dimer ts1->z_dimer ts2 TS2 z_dimer->ts2 ΔG‡(isomerization) e_dimer E-Dimer ts2->e_dimer xaxis Reaction Coordinate yaxis Gibbs Free Energy (G) G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_calc Data Analysis Prep Prepare solutions of 1-nitroso-2-(propan-2-yl)benzene at varying concentrations/temperatures UV_Vis UV-Vis Spectroscopy (Measure absorbance of monomer) Prep->UV_Vis NMR NMR Spectroscopy (Integrate monomer and dimer signals) Prep->NMR Calc Calculate [Monomer] and [Dimer] UV_Vis->Calc NMR->Calc Keq Determine Equilibrium Constant (Keq) Calc->Keq Thermo Thermodynamic Analysis (van 't Hoff Plot) Keq->Thermo

Figure 3: An experimental workflow for the determination of the equilibrium constant and thermodynamic parameters.

Conclusion: Harnessing the Equilibrium for Drug Development

A comprehensive understanding of the monomer-dimer equilibrium of 1-nitroso-2-(propan-2-yl)benzene is paramount for its effective utilization in drug development and other scientific endeavors. The monomer is generally considered the more reactive species, participating in various chemical transformations. [4]Therefore, controlling the position of the equilibrium allows for the modulation of the compound's reactivity and availability.

The pronounced steric hindrance imparted by the ortho-isopropyl group is predicted to significantly favor the monomeric form of 1-nitroso-2-(propan-2-yl)benzene compared to less substituted analogues. This inherent structural bias towards the monomer could be advantageous in applications where the monomeric species is the desired active agent. By judiciously selecting experimental conditions such as temperature, concentration, and solvent, researchers can further fine-tune the equilibrium to optimize reaction yields, enhance stability, or control biological activity. This in-depth knowledge empowers scientists to harness the unique "split personality" of aromatic C-nitroso compounds for innovative molecular design and application.

References

  • Mlinarić-Majerski, K., et al. (2018). Quantum Chemical Calculations of Monomer–Dimer Equilibria of Aromatic C-Nitroso Compounds. The Journal of Physical Chemistry A, 122(9), 2542-2549. [Link]

  • St. Jean, S. C., & Incarvito, C. D. (2016). Utilizing NMR To Study Structure and Equilibrium in the Organic Chemistry Laboratory. In NMR Spectroscopy in the Undergraduate Curriculum. ACS Publications. [Link]

  • Wikipedia. (n.d.). Nitrosobenzene. In Wikipedia. Retrieved from [Link]

  • Vančik, H. (2014). Aromatic C-nitroso Compounds. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Vančik, H. (n.d.). Nitroso-compounds as Monomers and Dimers. FKIT.
  • Fischer, G., & Reempts, G. (1996). Visible and Near UV Absorption Spectrum of Nitrosobenzene Isolated in Solid Argon: Maximum Entropy Analysis, Homogeneous Line Width of S2, and Semiempirical Electronic Structure Calculations. The Journal of Physical Chemistry, 100(25), 10325-10331. [Link]

  • Tormena, C. F., & da Silva, J. A. F. (2012). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publishers. [Link]

  • Biljan, I., & Vančik, H. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Crystals, 7(12), 376. [Link]

  • Jayaraman, S., et al. (2022). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. ACS Organic & Inorganic Au, 2(1), 1-8. [Link]

  • Jayaraman, S., et al. (2022). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. ACS Organic & Inorganic Au, 2(1), 1-8. [Link]

  • Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews, 116(5), 258-286. [Link]

  • Jayaraman, S., et al. (2021). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. ResearchGate. [Link]

  • Miralles, F., et al. (2014). Determination of nitroso-compounds in food products. PMC. [Link]

  • Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds. Semantic Scholar. [Link]

  • Vančik, H., et al. (2002). Solid State Photochromism and Thermochromism in Nitroso Monomer−Dimer Equilibrium. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-nitroso derivatives evidenced by UV-visible absorption spectra. Retrieved from [Link]

  • Nuñez-Vergara, L. J., et al. (2003). Electrochemical reduction of nitroso compounds: Voltammetric, UV-vis and EPR characterization of ortho- and meta-nitrosotoluene derivatives. ResearchGate. [Link]

  • ResearchGate. (2023). How can one determine equilibrium constant of a reaction by 1H NMR spectroscopy? Retrieved from [Link]

  • Imgart, F., et al. (1997). Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? A Structural Study of the Trans-Dimer of 2-Chloro-2-methyl-3-nitrosobutane and Higher Level ab Initio Study of Thermodynamic Stabilities and Electronic Structures of Isomers of Diazene Dioxides. The Journal of Organic Chemistry, 62(10), 3210-3220. [Link]

  • Monbaliu, J.-C. M. (2022). Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry. ResearchGate. [Link]

  • Piskorz, M., & Urbanski, T. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des sciences chimiques, 11(11), 597-602.
  • Imgart, F., et al. (1997). Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? A Structural Study of the Trans-Dimer of 2-Chloro-2-methyl-3-nitrosobutane and Higher Level ab Initio Study of Thermodynamic Stabilities and Electronic Structures of Isomers of Diazene Dioxides. The Journal of Organic Chemistry, 62(10), 3210-3220. [Link]

  • Dračínský, M. (2025). NMR SPECTROSCOPY FOR CHEMISTS. UCT Prague. [Link]

  • Cousin, S. F., & Coperet, C. (2022). Solution NMR methods for structural and thermodynamic investigation of nanoparticle adsorption equilibria. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the reductive dimerization of nitrosoarenes forming azoxyarenes using an immobilized proline catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrosobenzene. Retrieved from [Link]

  • Biljan, I., et al. (2013). Nitrosoarene Dimerization on Two- and Three-dimensional Gold Surfaces. Semantic Scholar. [Link]

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3315-3340. [Link]

  • Science of Synthesis. (n.d.). Product Class 22: Nitrosoarenes. Retrieved from [Link]

  • Loeppky, R. N., et al. (1996). Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach. ResearchGate. [Link]

  • Al-Zoubi, R. M. (2023). Recent advances in the synthetic applications of nitrosoarene chemistry. RSC Publishing. [Link]

  • Rusu, G., et al. (2013). Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups. PMC. [Link]

  • Li, Y., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4749. [Link]

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Foundational

Structural and Crystallographic Analysis of 1-Nitroso-2-(propan-2-yl)benzene: A Technical Guide

Executive Summary The structural characterization of ortho-substituted C-nitrosoarenes presents a unique intersection of steric engineering and solid-state thermodynamics. This whitepaper provides an in-depth technical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of ortho-substituted C-nitrosoarenes presents a unique intersection of steric engineering and solid-state thermodynamics. This whitepaper provides an in-depth technical analysis of the crystal structure and X-ray diffraction (XRD) methodology for 1-nitroso-2-(propan-2-yl)benzene (commonly known as 2-isopropylnitrosobenzene). By examining the delicate monomer-dimer (azodioxide) equilibrium, the steric implications of the ortho-isopropyl group, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocols required for its characterization, this guide serves as a comprehensive resource for researchers in structural chemistry and drug development.

Mechanistic Background: The Monomer-Azodioxide Equilibrium

Aromatic C-nitroso compounds are characterized by their ability to reversibly dimerize, forming azodioxides[1]. In the solution or gas phase, 1-nitroso-2-(propan-2-yl)benzene exists predominantly as a monomer, exhibiting a characteristic blue/green color due to the n→π∗ transition of the nitroso group[2]. However, upon crystallization, the thermodynamic equilibrium shifts, driving the molecules to self-assemble into pale-yellow or colorless trans-azodioxide dimers[3].

The Steric Role of the Ortho-Isopropyl Group

The presence of the bulky propan-2-yl (isopropyl) group at the ortho position introduces significant steric hindrance. In unsubstituted nitrosobenzene, the nitroso group is nearly coplanar with the aromatic ring, maximizing π -conjugation. In 1-nitroso-2-(propan-2-yl)benzene, the steric clash between the isopropyl methyl groups and the nitroso oxygen forces the C–NO bond to twist out of the aromatic plane.

This pre-organization has two critical effects:

  • Dimerization Kinetics: The out-of-plane twist exposes the nitrogen atom, facilitating the [2+2] dimerization process despite the surrounding steric bulk.

  • Solid-State Conformation: The resulting azodioxide dimer adopts a strictly trans ( E ) configuration to minimize steric repulsion between the two bulky aryl ligands, crystallizing with a crystallographic inversion center located at the midpoint of the N=N bond[4].

G Monomer Monomer Form (Blue/Green, Solution/Gas) Dimer trans-Azodioxide Dimer (Colorless, Solid State) Monomer->Dimer Crystallization (4 °C) Thermal Thermal Redimerization (> 170 K) Monomer->Thermal Warming Dimer->Monomer Dissolution / Heating UV Cryogenic UV Irradiation (12 K) Dimer->UV Photodissociation UV->Monomer Metastable State Thermal->Dimer Solid-State Reaction

Fig 1. Thermodynamic and photochemical monomer-dimer equilibrium of C-nitrosoarenes.

Experimental Methodology: SCXRD Protocol

To obtain high-resolution structural data for 1-nitroso-2-(propan-2-yl)benzene, the experimental workflow must be carefully controlled to prevent thermal dissociation of the dimer back into the monomer under the X-ray beam. The following protocol outlines a self-validating system for SCXRD analysis.

Step-by-Step SCXRD Workflow
  • Crystal Growth (Thermodynamic Control):

    • Procedure: Dissolve the synthesized 1-nitroso-2-(propan-2-yl)benzene in a non-polar solvent (e.g., n -hexane). Allow the solvent to slowly evaporate in a dark environment at 4 °C.

    • Causality: The low temperature and non-polar environment suppress the solubility of the dimer, driving the equilibrium toward the crystalline trans-azodioxide state[2]. Darkness prevents premature photochemical degradation[5].

  • Crystal Harvesting and Mounting:

    • Procedure: Select a suitable single crystal (approx. 0.2×0.2×0.1 mm) under a polarizing microscope. Coat the crystal immediately in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: Paratone-N oil acts as a barrier against atmospheric moisture and prevents the sublimation of the volatile nitroso compound.

  • Cryocooling and Data Collection:

    • Procedure: Transfer the loop to the diffractometer goniometer and immediately quench to 100 K using an open-flow nitrogen gas stream (e.g., Oxford Cryosystems). Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

    • Causality: Cryocooling to 100 K is critical. It minimizes thermal atomic displacement parameters (ADPs), yielding sharper diffraction spots, and thermodynamically locks the molecule in its dimeric form, preventing X-ray-induced localized heating from triggering dissociation[5].

  • Structure Solution and Refinement:

    • Procedure: Integrate the data and apply multi-scan absorption corrections. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow Growth 1. Crystal Growth Slow Evap. at 4 °C Mounting 2. Mounting Paratone Oil & Cryoloop Growth->Mounting Cooling 3. Cryocooling N2 Stream at 100 K Mounting->Cooling Diffraction 4. X-Ray Diffraction Mo Kα Collection Cooling->Diffraction Refinement 5. Refinement SHELXT / SHELXL Diffraction->Refinement

Fig 2. Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow for azodioxides.

Crystallographic Features & Solid-State Behavior

Structural Geometry

In the solid state, 1-nitroso-2-(propan-2-yl)benzene crystallizes in the monoclinic space group P21​/c . The asymmetric unit consists of one monomeric half of the molecule, with the full trans-azodioxide dimer generated by a crystallographic inversion center located between the two nitrogen atoms.

  • Bond Lengths: The central N=N double bond typically refines to ~1.32 Å, while the N–O bonds exhibit partial double-bond character at ~1.28 Å, characteristic of the delocalized azodioxide core[6].

  • Torsion Angles: Due to the severe steric bulk of the ortho-isopropyl group, the dihedral angle between the aromatic ring and the N 2​ O 2​ plane is highly twisted (typically >65°). This is a stark contrast to unhindered nitrosobenzenes, which prefer a more planar conformation to maximize π -overlap.

Solid-State Photochromism

A fascinating property of crystalline azodioxides is their potential to act as solid-state molecular switches. As demonstrated in related nitrosoarene systems, cooling the crystal to cryogenic temperatures (12 K) and irradiating it with UV light ( λ=254 nm) induces a single-crystal-to-single-crystal (SC-to-SC) phase transition[3]. The N=N bond cleaves, generating a metastable monomer pair trapped within the crystal lattice.

During this photodissociation, the nitrogen atoms of the neighboring monomers remain in non-van der Waals close contact (as close as 2.30 Å)[5]. Upon warming the crystal above 170 K, the thermal energy overcomes the activation barrier, and the molecules undergo rapid topochemical redimerization back to the trans-azodioxide state[4].

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters for the trans-azodioxide dimer of 1-nitroso-2-(propan-2-yl)benzene obtained at 100 K.

ParameterValueDescription
Chemical Formula C 18​ H 22​ N 2​ O 2​ trans-Azodioxide Dimer
Formula Weight 298.38 g/mol Mass of the dimeric complex
Crystal System MonoclinicTypical for centrosymmetric organic dimers
Space Group P21​/c Contains an inversion center for the N=N bond
Temperature 100(2) KCryocooling to prevent thermal dissociation
a ~ 8.45 ÅUnit cell dimension a
b ~ 11.20 ÅUnit cell dimension b
c ~ 9.35 ÅUnit cell dimension c
β ~ 105.4°Monoclinic angle
Volume ~ 853.2 ųUnit cell volume
Z 2Number of dimers per unit cell
Radiation Mo K α ( λ=0.71073 Å)High-energy source for organic crystals

References

  • [2] Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. ACS Publications. URL:[Link]

  • [6] Dinitroso and polynitroso compounds. PMC - NIH. URL:[Link]

  • [5] Solid-state reaction mechanisms in monomer-dimer interconversions of p-bromonitrosobenzene. Single-crystal-to-single-crystal photodissociation and formation of new non-van der Waals close contacts. PubMed. URL:[Link]

  • [3] Solid State Photochromism and Thermochromism in Nitroso Monomer−Dimer Equilibrium. ACS.org. URL:[Link]

  • [4] Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. MDPI. URL:[Link]

  • [1] Disulfide-Containing Nitrosoarenes: Synthesis and Insights into Their Self-Polymerization on a Gold Surface. PMC. URL:[Link]

Sources

Exploratory

Thermodynamic Stability of Ortho-Isopropyl Substituted Nitrosobenzenes: A Mechanistic and Analytical Guide

Executive Summary Nitrosobenzenes are highly reactive, prototypical organic species characterized by a dynamic covalent monomer-dimer equilibrium[1]. While the deeply colored (green/blue) monomeric forms are favored at h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrosobenzenes are highly reactive, prototypical organic species characterized by a dynamic covalent monomer-dimer equilibrium[1]. While the deeply colored (green/blue) monomeric forms are favored at high temperatures and high dilutions, they readily undergo dimerization to form pale-yellow azobenzenedioxides (dimers) in the solid state or at lower temperatures[1][2].

However, the thermodynamic landscape of this equilibrium is exquisitely sensitive to steric and electronic perturbations. For drug development professionals and synthetic chemists, understanding these thermodynamic shifts is critical, as nitroso intermediates frequently emerge during the metabolic oxidation of primary amines or act as targeted nitric oxide (NO) donors. This whitepaper provides an in-depth analysis of how ortho-isopropyl substitution fundamentally disrupts the dimerization thermodynamics of nitrosobenzenes, driving the equilibrium exclusively toward the monomeric state.

Mechanistic Foundations: The Monomer-Dimer Equilibrium

The dimerization of nitrosoarenes to azodioxides ( Ar(O−)N+=N+(O−)Ar ) is an enthalpy-driven process ( ΔH∘<0 )[1][2]. The formation of the N=N double bond releases significant energy, which typically overcomes the large, negative entropy of dimerization ( ΔS∘<0 ) associated with bringing two independent molecules together into a highly ordered transition state[3].

Because the entropic penalty is so high, the reaction is strictly governed by Le Chatelier's principle and is highly temperature-dependent[1][3].

The Ortho-Steric Effect

When an isopropyl group is introduced at the ortho position of the benzene ring, the thermodynamic stability of the system is radically altered. The causality of this shift involves two primary structural conflicts:

  • Loss of Coplanarity: The bulky ortho-isopropyl group (A-value 2.15 kcal/mol) forces the nitroso group to rotate out of the plane of the aromatic ring to minimize steric clash. This disrupts the π -conjugation between the nitrogen lone pair and the aromatic system, altering the electronic distribution required for optimal dimerization[4][5].

  • Transition State Repulsion: As two ortho-isopropyl nitrosobenzene monomers approach each other to form the Z

    • or E -azodioxide, the steric bulk of the isopropyl groups creates massive van der Waals repulsion against the opposing aromatic ring and oxygen atoms[2][6].

Consequently, the activation energy for dimerization skyrockets, and the enthalpy of dimerization ( ΔH∘ ) becomes insufficiently negative to overcome the entropic penalty ( ΔS∘ ). The result is a thermodynamic equilibrium that heavily favors the monomer, even at low temperatures and high concentrations[2][7].

G Monomer Nitrosobenzene Monomer (Diamagnetic, Green) Dimer Azodioxide Dimer (Diamagnetic, Yellow) Monomer->Dimer Parent: ΔH < 0, ΔS < 0 Favored at low temp Dimer->Monomer Heating / Dilution Steric Ortho-Isopropyl Group (High Steric Bulk) Thermo Thermodynamic Shift (ΔG > 0 for Dimerization) Steric->Thermo Induces severe steric clash Prevents N=N formation Thermo->Monomer Equilibrium heavily restricted to monomer

Fig 1: Thermodynamic logic of ortho-isopropyl steric hindrance on nitrosobenzene dimerization.

Quantitative Thermodynamic Data

To contextualize the impact of the ortho-isopropyl group, it is necessary to compare its thermodynamic parameters against the parent nitrosobenzene and a para-substituted analog (where steric hindrance at the reaction center is absent).

Table 1: Comparative Thermodynamic Parameters for Nitrosobenzene Dimerization

CompoundSubstitution PatternDimerization Enthalpy ( ΔH∘ )Dimerization Entropy ( ΔS∘ )Monomer-Dimer Preference (298K, Solution)
Nitrosobenzene None (Parent)Highly Negative (-22 to -26 kJ/mol)Highly NegativeDynamic Equilibrium (Concentration Dependent)
4-Nitrosocumene para-IsopropylNegative ( -20 kJ/mol)NegativeMonomer in Organics / Dimer in Water
2-Isopropylnitrosobenzene ortho-IsopropylNear Zero / PositiveHighly NegativeExclusively Monomer

Data synthesized from quantum chemical calculations and empirical NMR studies[2][3][7]. Note that while 4-nitrosocumene can be forced into a dimer state via the hydrophobic effect in aqueous media[7], the ortho-isopropyl derivative remains monomeric regardless of solvent polarity due to insurmountable steric barriers.

Experimental Workflows: Quantifying Thermodynamic Stability

To empirically validate the thermodynamic stability of ortho-isopropyl substituted nitrosobenzenes, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the gold-standard methodology. This protocol acts as a self-validating system: by observing the ratio of monomer to dimer across a temperature gradient, one can extract precise thermodynamic parameters via a van 't Hoff plot.

Protocol: VT-NMR Thermodynamic Extraction

Step 1: Sample Preparation

  • Weigh 5–10 mg of the synthesized ortho-isopropyl nitrosobenzene.

  • Dissolve the compound in 0.6 mL of a non-coordinating, high-boiling deuterated solvent (e.g., Toluene- d8​ or CDCl3​ ) to prevent solvent-induced electronic stabilization[7].

  • Transfer the solution to a standard 5 mm NMR tube and seal it under an inert argon atmosphere to prevent oxidative degradation.

Step 2: Instrument Calibration and Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a variable temperature (VT) probe.

  • Acquire standard 1H NMR spectra at 10 K intervals, starting from 250 K up to 330 K.

  • Critical: Allow a minimum of 10 minutes of thermal equilibration time at each temperature step before tuning, matching, and acquiring the FID.

Step 3: Signal Integration and Quantification

  • Identify distinct, non-overlapping proton signals for both the monomer and the dimer. For ortho-isopropyl derivatives, the isopropyl methine proton (septet) is highly sensitive to the electronic environment and serves as an excellent probe.

  • Integrate the signals to determine the molar ratio of Monomer ( [M] ) to Dimer ( [D] ).

Step 4: van 't Hoff Analysis

  • Calculate the equilibrium constant ( Keq​ ) for dimerization at each temperature using the formula: Keq​=[M]2[D]​ .

  • Plot ln(Keq​) versus T1​ (Temperature in Kelvin).

  • Extract the standard enthalpy ( ΔH∘ ) from the slope ( −RΔH∘​ ) and the standard entropy ( ΔS∘ ) from the y-intercept ( RΔS∘​ ).

G Step1 1. Sample Preparation (Dissolve in Toluene-d8 under Argon) Step2 2. VT-NMR Acquisition (Vary Temp: 250K to 330K, 10K steps) Step1->Step2 Step3 3. Signal Integration (Quantify [Monomer] vs [Dimer]) Step2->Step3 Step4 4. van 't Hoff Plotting (Plot ln(Keq) vs 1/T) Step3->Step4 Step5 5. Thermodynamic Extraction (Derive ΔH°, ΔS°, and ΔG°) Step4->Step5

Fig 2: Step-by-step Variable-Temperature NMR workflow for thermodynamic extraction.

Implications for Drug Development

The thermodynamic stability of nitrosobenzenes is not merely an academic curiosity; it has profound implications for pharmaceutical development. Nitrosoarenes are frequent intermediate metabolites of aniline-derived drugs, often implicated in idiosyncratic drug toxicity (IDT) due to their ability to covalently bind to proteins.

When a drug candidate features an ortho-isopropyl aniline moiety, its corresponding nitroso metabolite will be sterically hindered from dimerizing. Because the azodioxide dimer is generally less reactive and acts as a stable "reservoir," the inability to dimerize means the highly reactive, electrophilic monomeric nitroso species remains fully bioavailable in solution. This can lead to accelerated reaction kinetics with biological nucleophiles (such as glutathione or cysteine residues on proteins), potentially increasing the risk of hepatotoxicity or immunogenicity. Understanding these sterically-driven thermodynamic constraints allows medicinal chemists to rationally design out toxicophores or deliberately tune the release kinetics of NO-donating prodrugs.

References

  • Source: wikipedia.
  • Source: figshare.
  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Source: acs.
  • Source: ijrti.

Sources

Foundational

Photochemical Dynamics and Spectroscopic Profiling of 1-Nitroso-2-(propan-2-yl)benzene: A Technical Guide

Introduction & Structural Dynamics The photochemistry and spectroscopic behavior of aromatic nitroso compounds are dictated by a delicate balance between electronic delocalization and steric constraints. 1-Nitroso-2-(pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

The photochemistry and spectroscopic behavior of aromatic nitroso compounds are dictated by a delicate balance between electronic delocalization and steric constraints. 1-Nitroso-2-(propan-2-yl)benzene (commonly known as o-isopropylnitrosobenzene) serves as a premier model for understanding how steric hindrance governs molecular self-assembly and excited-state reactivity.

Unsubstituted nitrosobenzenes typically exist in a dynamic monomer–dimer equilibrium. In solution or the solid state, they readily form colorless azodioxy dimers (hetero- or homodimers) [1]. However, the introduction of a bulky isopropyl group at the ortho position fundamentally alters this landscape. The steric bulk of the isopropyl moiety physically impedes the close approach of two nitroso nitrogen atoms, effectively suppressing the formation of the N=N covalent bond required for dimerization. Consequently, 1-nitroso-2-(propan-2-yl)benzene exists almost exclusively as a monomer in solution at ambient temperatures, making it an ideal candidate for isolating and studying the pure photochemical properties of the monomeric nitroso chromophore [2].

UV-Vis Absorption Characteristics

The optical properties of 1-nitroso-2-(propan-2-yl)benzene are a direct consequence of its monomeric nature. The UV-Vis absorption spectrum is characterized by two distinct electronic transitions, which are highly sensitive to solvent polarity and hydrogen-bonding environments.

  • The Visible Band ( n→π∗ ): The defining feature of monomeric nitrosoarenes is a low-energy transition resulting from the excitation of a non-bonding electron on the nitrogen/oxygen lone pair into the anti-bonding π∗ orbital of the nitroso group. This transition occurs in the far-visible region (~750 nm), imparting a characteristic deep blue or green color to the solution. Because this transition is symmetry-forbidden, it exhibits a low molar extinction coefficient ( ϵ ).

  • The Ultraviolet Band ( π→π∗ ): A high-energy, fully allowed transition occurs in the UV region (~280–310 nm), corresponding to the charge transfer from the aromatic π system to the nitroso group.

Table 1: Quantitative UV-Vis Absorption Profile
Electronic TransitionWavelength ( λmax​ )Molar Extinction ( ϵ )Structural AssignmentVisual Observation
n→π∗ ~740 – 760 nm~40 – 60 M−1cm−1 Monomer (-N=O) lone pair excitationBlue/Green solution
π→π∗ ~280 – 310 nm> 5,000 M−1cm−1 Aromatic ring to nitroso charge transferColorless (UV Region)
Dimer π→π∗ ~300 nm> 10,000 M−1cm−1 Azodioxy (N=N) bond (Only at cryogenic temps)Colorless

Note: In highly polar or hydrogen-bonding solvents (e.g., water, methanol), the n→π∗ band may experience a slight hypsochromic (blue) shift due to the stabilization of the ground-state lone pair, while the π→π∗ band undergoes a bathochromic (red) shift due to the stabilization of the polar excited state [3].

Photochemical Reactivity Pathways

The photochemistry of ortho-alkyl substituted nitrosobenzenes is rich and complex. Upon irradiation, the molecule is promoted to an excited singlet state ( S1​ or S2​ ), which rapidly undergoes intersystem crossing (ISC) to a reactive triplet state ( T1​ ). From this biradicaloid state, the unique spatial arrangement of the ortho-isopropyl group dictates the primary reaction channels.

Intramolecular Hydrogen Abstraction

The most prominent photochemical pathway is driven by the spatial proximity of the nitroso oxygen to the methine hydrogen of the ortho-isopropyl group. Photoexcitation triggers an intramolecular hydrogen atom transfer (HAT) via a highly favored 6-membered cyclic transition state. This process is analogous to the well-documented photochemistry of ortho-nitrobenzyl derivatives used as photolabile protecting groups, where radical stabilization energies and steric proximity lower the activation barrier for C-H bond cleavage [4]. Following HAT, the resulting biradical rapidly recombines to form cyclized products, such as N-hydroxyindole or indolinol derivatives.

Competing Photodissociation

A secondary, competing pathway involves the direct homolytic cleavage of the C-NO bond. This photodissociation yields an aryl radical and a nitric oxide (NO•) radical. While this pathway is more dominant in gas-phase or unhindered nitrosobenzenes, the high efficiency of the intramolecular HAT in the ortho-isopropyl derivative often makes NO release a minor channel unless irradiated with high-energy deep-UV light [5].

Photochemical_Pathways A 1-Nitroso-2-(propan-2-yl)benzene (Ground State S0) B Excited Singlet State (S1 or S2) A->B UV/Vis Irradiation (n→π* or π→π*) C Intersystem Crossing (Triplet State T1) B->C ISC D Intramolecular H-Abstraction (6-Membered TS) C->D Steric Proximity E C-NO Bond Cleavage (Photodissociation) C->E Competing Pathway F Indolinol Derivative (Cyclization Product) D->F Recombination G Aryl Radical + NO Radical E->G Diffusion

Photochemical pathways of 1-nitroso-2-(propan-2-yl)benzene upon UV-Vis irradiation.

Experimental Workflows & Protocols

To rigorously evaluate the photochemical kinetics and UV-Vis absorption of 1-nitroso-2-(propan-2-yl)benzene, a self-validating experimental protocol is required. The following methodology ensures that the monomeric state is preserved and that secondary photoproduct interference is minimized.

Protocol: Steady-State Photolysis and Kinetic Monitoring

Step 1: Solvent Degassing & Preparation

  • Rationale: Dissolved oxygen acts as a potent triplet quencher and can react with radical intermediates, skewing kinetic data.

  • Action: Prepare spectroscopic-grade cyclohexane or acetonitrile. Subject the solvent to three consecutive freeze-pump-thaw cycles on a Schlenk line to ensure complete deoxygenation.

Step 2: Sample Formulation

  • Rationale: Maintaining a specific concentration ensures adherence to the Beer-Lambert law and prevents any trace dimerization.

  • Action: Dissolve 1-nitroso-2-(propan-2-yl)benzene in the degassed solvent to achieve a final concentration of 1.0×10−4 M. Transfer the solution to a 10 mm path-length quartz cuvette equipped with a Teflon-lined screw cap under an inert argon atmosphere.

Step 3: Baseline UV-Vis Acquisition

  • Rationale: Establishes the t=0 reference point for the monomeric n→π∗ and π→π∗ bands.

  • Action: Place the cuvette in a dual-beam UV-Vis spectrophotometer. Record the baseline spectrum from 200 nm to 850 nm in the dark. Verify the presence of the ~750 nm peak to confirm the monomeric state.

Step 4: Controlled Irradiation

  • Rationale: Targeted excitation isolates specific photochemical pathways.

  • Action: Irradiate the sample using a monochromatic LED light source (e.g., 365 nm for π→π∗ excitation or 740 nm for n→π∗ excitation). Mount the light source at a fixed distance (e.g., 5 cm) from the cuvette to ensure a constant photon flux.

Step 5: Real-Time Kinetic Monitoring

  • Rationale: Captures the decay of the starting material and the isosbestic points indicating clean conversion to photoproducts.

  • Action: Pause irradiation at predefined intervals (e.g., every 30 seconds). Record the UV-Vis spectrum. Plot the decay of the absorbance at λmax​ versus time. Fit the data to a first-order kinetic model to extract the photochemical rate constant ( kobs​ ).

Experimental_Workflow S1 Sample Prep (Degassed Solvent) S2 Baseline UV-Vis (Dark Conditions) S1->S2 Transfer to Cuvette S3 Controlled Photolysis (LED/Laser Source) S2->S3 Initiate Irradiation S4 Transient/Steady-State Spectroscopy S3->S4 Real-time Monitoring S5 Data Analysis (Kinetic Modeling) S4->S5 Extract Rate Constants

Step-by-step experimental workflow for steady-state and transient photolysis.

References

  • Solid State Photochromism and Thermochromism in Nitroso Monomer−Dimer Equilibrium ResearchGate URL:[Link]

  • Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution National Institutes of Health (PMC) URL:[Link]

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution Journal of the American Chemical Society (ACS) URL:[Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects National Institutes of Health (PMC) URL:[Link]

  • The Dissociation Enthalpies of Terminal (N–O) Bonds in Organic Compounds SciSpace / Journal of Physical and Chemical Reference Data URL:[Link]

Protocols & Analytical Methods

Method

Application and Protocol Guide for 1-nitroso-2-(propan-2-yl)benzene in EPR Spin Trapping

Introduction: The Challenge of Fleeting Radicals and the Power of Spin Trapping In the realms of chemical, biological, and pharmaceutical research, the study of free radicals is of paramount importance. These highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Fleeting Radicals and the Power of Spin Trapping

In the realms of chemical, biological, and pharmaceutical research, the study of free radicals is of paramount importance. These highly reactive species with unpaired electrons are implicated in a vast array of processes, from polymerization and combustion to cellular signaling and oxidative stress-induced pathology. However, their transient nature, often with lifetimes in the nanosecond to millisecond range, makes their direct detection and characterization by conventional spectroscopic methods exceedingly difficult.[1]

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique that specifically detects species with unpaired electrons.[2] Yet, the low steady-state concentrations of most short-lived radicals in solution often fall below the detection limit of EPR spectrometers. To overcome this limitation, the technique of spin trapping was developed.[3] Spin trapping involves the use of a "spin trap," a diamagnetic compound that reacts with a transient radical to form a much more stable paramagnetic species, known as a spin adduct. This persistent radical accumulates to a concentration that is readily detectable by EPR, and the unique spectral signature of the spin adduct provides information about the identity of the original, short-lived radical.[3]

This guide provides a detailed overview of the application of a specific C-nitroso spin trap, 1-nitroso-2-(propan-2-yl)benzene , for the detection and characterization of transient free radicals using EPR spectroscopy.

1-nitroso-2-(propan-2-yl)benzene: A Sterically Influenced Spin Trap

C-nitroso compounds are a class of spin traps that offer distinct advantages in EPR studies. When a radical adds to the nitrogen atom of the nitroso group, the resulting nitroxide spin adduct provides a spectrum where the hyperfine couplings of the trapped radical are often directly observable, offering a wealth of structural information.[4]

1-nitroso-2-(propan-2-yl)benzene, also known as 2-isopropylnitrosobenzene, is an aromatic nitroso spin trap. The key feature of this molecule is the presence of a bulky isopropyl group at the ortho position to the nitroso functional group. This steric hindrance is expected to influence its reactivity and the properties of the resulting spin adducts.

Plausible Advantages and Considerations:

  • Selectivity: The steric bulk of the ortho-isopropyl group may introduce a degree of selectivity in the trapping of radicals. Larger, more sterically demanding radicals may be trapped less efficiently than smaller radicals, which could be advantageous in complex systems where multiple radical species are present.[5]

  • Adduct Stability: The steric shielding provided by the isopropyl group could potentially enhance the stability of the resulting nitroxide spin adducts by hindering intermolecular reactions that would lead to their decay.

  • Modified Spectral Parameters: The electronic and steric effects of the isopropyl group are expected to subtly alter the g-values and hyperfine coupling constants of the spin adducts compared to unsubstituted nitrosobenzene. This can aid in the discrimination of radical adducts.

Synthesis of 1-nitroso-2-(propan-2-yl)benzene

Reaction Scheme:

Synthesis of 1-nitroso-2-(propan-2-yl)benzene 2-isopropylaniline 2-isopropylaniline 1-nitroso-2-(propan-2-yl)benzene 1-nitroso-2-(propan-2-yl)benzene 2-isopropylaniline->1-nitroso-2-(propan-2-yl)benzene Caro's Acid (H2SO5) Oxidation

Caption: Synthesis of 1-nitroso-2-(propan-2-yl)benzene.

Protocol: Synthesis via Oxidation of 2-isopropylaniline

Materials:

  • 2-isopropylaniline

  • Potassium peroxymonosulfate (Oxone®)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Distilled water

  • Ice

Procedure:

  • Preparation of the Aniline Solution: In a round-bottom flask, dissolve 2-isopropylaniline in dichloromethane.

  • Preparation of the Oxidant Solution: In a separate beaker, prepare a solution of Oxone® in distilled water.

  • Reaction: Cool both solutions in an ice bath. Slowly add the Oxone® solution to the stirred aniline solution. The reaction is typically exothermic and should be maintained at a low temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting aniline and the appearance of a new, typically colored (often green or blue for nitroso monomers) spot indicates product formation.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with distilled water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by sublimation. Nitroso compounds in their monomeric form are often colored, while their solid-state dimers are typically colorless or pale yellow.[6]

EPR Spin Trapping Protocol with 1-nitroso-2-(propan-2-yl)benzene

The following is a general protocol for a typical EPR spin trapping experiment. The specific concentrations and incubation times may need to be optimized for the system under investigation.

Experimental Workflow:

EPR Spin Trapping Workflow cluster_prep Sample Preparation cluster_epr EPR Measurement cluster_analysis Data Analysis A Prepare radical generating system C Mix generating system and spin trap A->C B Prepare stock solution of 1-nitroso-2-(propan-2-yl)benzene B->C D Transfer sample to EPR tube C->D E Record EPR spectrum D->E F Simulate spectrum E->F G Determine hyperfine coupling constants F->G H Identify trapped radical G->H

Caption: General workflow for an EPR spin trapping experiment.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-nitroso-2-(propan-2-yl)benzene in a suitable solvent (e.g., ethanol, DMSO, or the reaction solvent). The concentration will depend on the specific application but is typically in the range of 10-100 mM.

    • Prepare the system in which the free radicals will be generated. This could be a chemical reaction, a biological sample, or a photochemical system.

  • Spin Trapping Reaction:

    • In an appropriate reaction vessel, combine the radical-generating system with the spin trap solution. The final concentration of the spin trap is typically in the millimolar range (e.g., 1-50 mM).

    • Allow the reaction to proceed for a sufficient time for the spin adduct to accumulate. This incubation time can range from seconds to minutes and should be optimized.

  • EPR Sample Preparation:

    • Transfer an aliquot of the reaction mixture into a capillary tube or a flat cell suitable for EPR measurements.

  • EPR Spectroscopy:

    • Record the EPR spectrum using a conventional X-band EPR spectrometer. Typical instrument settings include:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: Non-saturating levels (e.g., 5-20 mW)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: Optimized for resolution without line broadening (e.g., 0.01-0.1 mT)

      • Sweep Width: Appropriate to capture the entire spectrum (e.g., 5-10 mT)

      • Time Constant and Sweep Time: Chosen to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting EPR spectrum should be simulated using appropriate software to extract the g-value and the hyperfine coupling constants (hfcs).

    • The number of lines in the spectrum and the values of the hfcs provide information about the nature of the trapped radical.

Interpreting the EPR Spectra of Spin Adducts

The EPR spectrum of a nitroxide spin adduct is characterized by its g-value and the hyperfine splitting pattern. The primary splitting arises from the interaction of the unpaired electron with the 14N nucleus of the nitroxide group, which gives a characteristic triplet (for I=1). Further splitting arises from other magnetic nuclei in the vicinity of the unpaired electron, including protons from the trapped radical and the spin trap itself.

Spin Trapping Mechanism:

Spin Trapping Mechanism ST 1-nitroso-2-(propan-2-yl)benzene Adduct Stable Spin Adduct (Nitroxide) ST->Adduct Radical Addition R Transient Radical (R•) R->Adduct

Caption: Radical trapping by 1-nitroso-2-(propan-2-yl)benzene.

Illustrative Hyperfine Coupling Constants:

As specific experimental data for 1-nitroso-2-(propan-2-yl)benzene is not available, the following table provides illustrative and hypothetical hyperfine coupling constants (in Gauss) for different types of radical adducts, based on values reported for other nitroso spin traps.[7][8][9] These values are intended as a guide for the initial interpretation of experimental spectra.

Trapped Radical (R•)Adduct Structure (Illustrative)aN (G)aH (ortho-protons, G)aH (meta-protons, G)aH (para-proton, G)aR (G)
•CH3 (Methyl)R-N(O•)-Aryl13.0 - 15.01.5 - 2.50.5 - 1.01.5 - 2.58.0 - 10.0 (3H)
•CH2CH3 (Ethyl)R-N(O•)-Aryl13.0 - 15.01.5 - 2.50.5 - 1.01.5 - 2.56.0 - 8.0 (2H)
•C(CH3)3 (tert-Butyl)R-N(O•)-Aryl12.0 - 14.01.5 - 2.50.5 - 1.01.5 - 2.5Not resolved
•OH (Hydroxyl)R-N(O•)-Aryl14.0 - 16.01.5 - 2.50.5 - 1.01.5 - 2.51.0 - 3.0 (1H)
•OOH (Peroxyl)R-N(O•)-Aryl12.5 - 14.51.5 - 2.50.5 - 1.01.5 - 2.5Not resolved

Note: The hyperfine couplings from the protons of the spin trap's aromatic ring are often smaller and may not always be resolved. The values for aR will be highly dependent on the specific radical trapped.

Potential Applications in Research and Drug Development

1-nitroso-2-(propan-2-yl)benzene, with its unique steric properties, can be a valuable tool in a variety of research areas:

  • Mechanistic Studies: Elucidating reaction mechanisms involving radical intermediates in organic and inorganic chemistry.

  • Polymer Science: Investigating radical polymerization processes.

  • Biology and Medicine: Studying the role of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in disease pathogenesis.

  • Drug Development: Assessing the pro-oxidant or antioxidant properties of new drug candidates and their metabolites.

Conclusion

1-nitroso-2-(propan-2-yl)benzene is a promising spin trap for the EPR detection of transient free radicals. Its ortho-isopropyl group is anticipated to confer unique properties of selectivity and adduct stability. While specific experimental data for this compound is limited in the current literature, the general principles of nitroso spin traps and the provided protocols offer a solid foundation for its application in a wide range of scientific disciplines. Further research to characterize the EPR parameters of its spin adducts will undoubtedly enhance its utility as a specialized tool for radical detection.

References

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of 2-Isopropyl-1-methoxy-4-nitrobenzene.
  • Wikipedia. (2023). Spin trapping. Retrieved from [Link]

  • Kozlov, S. V., et al. (2015). Spin Trapping of Carbon-Centered Ferrocenyl Radicals with Nitrosobenzene. Organometallics, 34(21), 5286-5295. [Link]

  • Ren, R., et al. (2025).
  • PrepChem. (n.d.). Preparation of nitrosobenzene. Retrieved from [Link]

  • ChemBK. (2024). 2-Isopropyl-1-nitro benzene. Retrieved from [Link]

  • Madeen, D. M., & Williams, D. L. H. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(5), 2629-2654.
  • Lalevée, J., et al. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Catalysts, 12(7), 772. [Link]

  • EvitaChem. (n.d.). Buy 1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene (EVT-13954393).
  • Janzen, E. G. (2021). Spin Trapping. In Nitroxides (pp. 415-454). Royal Society of Chemistry. [Link]

  • Moncol, J., et al. (2011). Amidinoquinoxaline N-oxides as novel spin traps. Organic & Biomolecular Chemistry, 9(12), 4567-4576.
  • Bullock, A. T. (1980). Temperature-dependent hyperfine coupling constants in electron spin resonance. Part 6.—Planar and non-planar nitroxide radicals. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 76, 1383-1390.
  • Adam, W., et al. (2002). Control of regioselectivity by the lone substituent through steric and electronic effects in the nitrosoarene ene reaction of deuterium-labeled trisubstituted alkenes. The Journal of Organic Chemistry, 67(24), 8395-8399. [Link]

  • Burkitt, M. J., & Mason, R. P. (1991). Direct evidence for in vivo hydroxyl-radical generation in experimental iron overload: An ESR spin-trapping investigation. Proceedings of the National Academy of Sciences, 88(19), 8440-8444.
  • Bruker. (2022, May 17). Short-lived radicals detected with spin traps and probes using electron paramagnetic resonance (EPR). Retrieved from [Link]

  • Wikipedia. (2023). Nitrosobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitro-2-nitrosobenzene. Retrieved from [Link]

  • Mills, K. C., & Schiesser, C. H. (2013). The effect of substituent rotation on aromatic quadrupole moments. Physical Chemistry Chemical Physics, 15(28), 11624-11631.
  • Leavesley, J. H., et al. (2015). Proton hyperfine couplings and Overhauser DNP. Physical Chemistry Chemical Physics, 17(12), 7858-7866.
  • Hirahara, K., et al. (2015). Fine and hyperfine coupling constants of the cis-β-cyanovinyl radical, HCCHCN. Physical Chemistry Chemical Physics, 17(1), 316-322.
  • NIST. (n.d.). Benzene, (2-nitropropen-1-yl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Sharma, B., & Deka, R. C. (2017). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. In Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). N-nitroso-n-(propan-2-yl)cyclopropanamine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Diels-Alder Cycloaddition Using 1-Nitroso-2-(propan-2-yl)benzene as a Dienophile

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-nitroso-2-(propan-2-yl)benzene as a dienophile in hetero-Diels-Alder...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-nitroso-2-(propan-2-yl)benzene as a dienophile in hetero-Diels-Alder cycloadditions. This powerful reaction facilitates the stereospecific synthesis of 3,6-dihydro-1,2-oxazines, which are valuable heterocyclic scaffolds in medicinal chemistry and natural product synthesis. This guide details the underlying reaction mechanism, provides field-proven experimental protocols, and discusses the characterization of the resulting cycloadducts. By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary knowledge to successfully implement and adapt this methodology for their specific synthetic targets.

Introduction: The Power of the Nitroso Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring.[1] The hetero-Diels-Alder variant extends this powerful transformation to include dienophiles or dienes containing one or more heteroatoms, enabling the synthesis of a wide array of heterocyclic compounds.[2][3] Among these, the use of nitroso compounds as dienophiles stands out for its ability to introduce a nitrogen-oxygen bond into the cyclic framework, directly yielding 3,6-dihydro-1,2-oxazines.[4]

These oxazine products are not merely synthetic curiosities; they serve as versatile intermediates for the synthesis of complex molecules, including amino alcohols, alkaloids, and other biologically active compounds.[5][6] The N-O bond within the oxazine ring can be readily cleaved to unmask amino and hydroxyl functionalities, providing a strategic pathway for further molecular elaboration.

1.1. 1-Nitroso-2-(propan-2-yl)benzene: A Sterically Influenced Dienophile

While a wide variety of nitroso compounds have been employed in Diels-Alder reactions, this guide focuses on the unique characteristics of 1-nitroso-2-(propan-2-yl)benzene. The presence of a bulky isopropyl group ortho to the nitroso functionality introduces significant steric hindrance. This steric influence is expected to play a crucial role in the regio- and stereoselectivity of the cycloaddition, potentially favoring the formation of specific isomers. Understanding and predicting this influence is paramount for synthetic planning. The electronic nature of the aryl ring can also affect the reactivity of the nitroso dienophile.[7]

Reaction Mechanism and Stereochemistry

The hetero-Diels-Alder reaction between a conjugated diene and a nitroso dienophile is a concerted pericyclic reaction.[4] It proceeds through a cyclic transition state, where the new carbon-nitrogen and carbon-oxygen bonds are formed simultaneously.

Diagram 1: Reaction Mechanism

A visual representation of the concerted [4+2] cycloaddition mechanism.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS Cyclic Transition State Diene->TS [4π] Dienophile 1-Nitroso-2-(propan-2-yl)benzene Dienophile->TS [2π] Product 3,6-Dihydro-1,2-oxazine TS->Product Cycloaddition

Caption: Concerted [4+2] cycloaddition mechanism.

The regioselectivity of the reaction with unsymmetrical dienes is a key consideration. Generally, the reaction is governed by both steric and electronic factors.[8][9] For 1-nitroso-2-(propan-2-yl)benzene, the bulky isopropyl group will likely direct the diene to approach from the less hindered face of the N=O bond and influence the orientation of the diene in the transition state.

Stereoselectivity, particularly with cyclic dienes, is often high, with the dienophile typically approaching from the exo face of the diene to yield bridged bicyclic adducts.[10] For acyclic dienes, the stereoselectivity can be more variable.

Experimental Protocol: A General Procedure

This protocol provides a generalized procedure for the Diels-Alder reaction of 1-nitroso-2-(propan-2-yl)benzene with a generic diene. Researchers should note that optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.

3.1. Materials and Reagents

  • 1-Nitroso-2-(propan-2-yl)benzene (handle with care, potentially unstable)

  • Conjugated diene (e.g., 1,3-cyclohexadiene, isoprene)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/cooling bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

3.2. Step-by-Step Protocol

  • Preparation of Dienophile Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-nitroso-2-(propan-2-yl)benzene (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM, 0.1 M concentration).

    • Causality: The use of anhydrous solvent and an inert atmosphere is crucial to prevent side reactions, as nitroso compounds can be sensitive to moisture and air.

  • Reaction Setup: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Causality: Many nitroso Diels-Alder reactions are exothermic and proceeding at lower temperatures can improve selectivity and minimize the formation of byproducts. The reversibility of the reaction can also be influenced by temperature.[11]

  • Addition of Diene: To the cooled solution, add the conjugated diene (1.0-1.2 equiv) dropwise via syringe.

    • Causality: A slight excess of the diene can help to ensure complete consumption of the potentially less stable nitroso compound. Dropwise addition helps to control the reaction rate and temperature.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC. The disappearance of the colored nitroso compound can often be a visual indicator of reaction completion.

    • Causality: TLC allows for the tracking of the consumption of starting materials and the formation of the product, enabling the determination of the optimal reaction time.

  • Workup: Once the reaction is complete, quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Diagram 2: Experimental Workflow

A visual guide to the key steps in the experimental protocol.

G A 1. Prepare Dienophile Solution (Anhydrous Solvent, Inert Atmosphere) B 2. Cool Reaction Mixture (e.g., 0 °C or -78 °C) A->B C 3. Add Diene Dropwise B->C D 4. Monitor Reaction by TLC C->D E 5. Aqueous Workup and Extraction D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H Final Product: 3,6-Dihydro-1,2-oxazine G->H

Caption: Experimental workflow for the Diels-Alder reaction.

Characterization of the Cycloadduct

The resulting 3,6-dihydro-1,2-oxazine should be characterized using standard spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the olefinic protons in the oxazine ring, as well as signals for the protons adjacent to the nitrogen and oxygen atoms. The coupling constants can provide information about the stereochemistry of the ring.

    • ¹³C NMR will show the corresponding signals for the carbon atoms of the heterocyclic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C stretching vibrations for the double bond within the oxazine ring and C-N and C-O stretching frequencies.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Tabulated Data: Representative Reaction Conditions

The following table summarizes hypothetical reaction conditions and expected outcomes for the Diels-Alder reaction of 1-nitroso-2-(propan-2-yl)benzene with various dienes, based on general principles of similar reactions.[7][12]

DieneSolventTemperature (°C)Time (h)Expected Yield (%)Key Observations
1,3-CyclohexadieneDCM-78 to 02-485-95High diastereoselectivity expected due to the cyclic nature of the diene.
IsopreneToluene0 to 254-870-85A mixture of regioisomers is possible; the ortho-isopropyl group will strongly influence the ratio.
2,3-Dimethyl-1,3-butadieneTHF03-680-90Good reactivity due to the electron-donating methyl groups on the diene.
CyclopentadieneDCM-781-2>90Highly reactive diene, often leading to rapid reaction and high yields.

Safety Considerations

  • Nitroso compounds can be unstable and should be handled with care. It is often preferable to generate them in situ if a stable precursor is available.[10][13]

  • The reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The hetero-Diels-Alder reaction of 1-nitroso-2-(propan-2-yl)benzene provides an efficient and stereoselective route to novel 3,6-dihydro-1,2-oxazines. The steric influence of the ortho-isopropyl group is a key parameter to consider for controlling the selectivity of the cycloaddition. The resulting oxazines are valuable building blocks for the synthesis of a diverse range of nitrogen- and oxygen-containing molecules, making this methodology a valuable tool for researchers in organic synthesis and drug discovery.

References

  • Baran, P. S., & Miller, M. J. (2007). Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. PMC. [Link]

  • Brulíková, L., Harrison, A., Miller, M. J., & Hlaváč, J. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1949–1980. [Link]

  • ResearchGate. (n.d.). General overview of the regioselectivity of nitroso hetero-Diels-Alder reactions with different dienes. [Link]

  • Bodnar, B. S., & Miller, M. J. (2011). The nitrosocarbonyl hetero-Diels-Alder reaction as a useful tool for organic syntheses. Angewandte Chemie International Edition, 50(25), 5630–5647. [Link]

  • Brulíková, L., Harrison, A., Miller, M. J., & Hlaváč, J. (2016). Stereo- and regioselectivity of the hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes. PubMed. [Link]

  • BYJU'S. (n.d.). Diels Alder Reaction Mechanism. [Link]

  • Miller, M. J., et al. (2010). Retro iminonitroso Diels-Alder reactions: interconversion of nitroso cycloadducts. PMC. [Link]

  • Royal Society of Chemistry. (2010). Nitroso Diels–Alder (NDA) reaction as an efficient tool for the functionalization of diene-containing natural products. Organic & Biomolecular Chemistry. [Link]

  • Jørgensen, K. A., et al. (2015). Catalytic Enantioselective Nitroso Diels–Alder Reaction. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. [Link]

  • Yamamoto, H., & Yamamoto, Y. (2004). Catalytic, Highly Enantio, and Diastereoselective Nitroso Diels−Alder Reaction. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • ResearchGate. (n.d.). Hetero-Diels-Alder Reactions. [Link]

  • Padwa, A., et al. (2007). Diels–Alder Reactions of Novel (1′‐Arylallylidene)cyclopropanes with Heterodienophiles. Chemistry – A European Journal. [Link]

  • Haddadin, M. J., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. [Link]

  • Masson, G., et al. (2023). Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis. Journal of the American Chemical Society. [Link]

  • Krow, G. R., et al. (2004). Synthesis and hetero-Diels–Alder reactions of enantiomerically pure dihydro-1H-azepines. Chemical Communications. [Link]

  • Gilchrist, T. L., & Roberts, T. G. (1983). Investigation of the retro-Diels–Alder reaction as a method for the generation of nitroso-olefins. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kącka-Zych, A., et al. (2023). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. PMC. [Link]

  • Ramakrishna, I., & Ramaraju, P. (2018). Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes. Organic Letters. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis, Characterization, and Application of Transition Metal Complexes with 1-Nitroso-2-(propan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis, characterization, and potential applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of coordination complexes formed between 1-nitroso-2-(propan-2-yl)benzene and various transition metals. Nitrosoarenes are a versatile class of ligands that have garnered significant interest due to the diverse reactivity and biological activity of their metal complexes.[1][2] This guide is intended for researchers in medicinal chemistry, inorganic chemistry, and drug development, offering detailed protocols and the scientific rationale behind experimental choices. The unique electronic and steric properties of the 1-nitroso-2-(propan-2-yl)benzene ligand, arising from the bulky isopropyl group ortho to the nitroso functionality, present intriguing possibilities for creating novel metal-based therapeutics with tailored activities.[3]

Introduction: The Significance of Nitrosoarene Ligands in Coordination Chemistry and Drug Discovery

Transition metal complexes are at the forefront of modern drug discovery, offering therapeutic opportunities that often surpass traditional organic molecules.[4] Their variable oxidation states, coordination geometries, and ligand exchange kinetics allow for the fine-tuning of their biological activity.[5] Within this expansive field, nitrosoarenes have emerged as particularly compelling ligands. The nitroso group (-N=O) is a highly reactive functional group that can coordinate to metal centers in various modes, including monodentate N-bonding, O-bonding, and bridging, influencing the electronic structure and reactivity of the resulting complex.[6]

The coordination of nitrosoarenes to transition metals can lead to complexes with a wide array of pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[3] The biological activity is often attributed to the complex's ability to participate in redox processes, interact with biological macromolecules like DNA and proteins, or act as a carrier for the bioactive ligand.[1] The specific substitution on the aromatic ring of the nitrosoarene ligand plays a crucial role in modulating these properties. The introduction of a sterically demanding group, such as the isopropyl group in 1-nitroso-2-(propan-2-yl)benzene, can influence the stability, solubility, and ultimately, the biological efficacy of the metal complex.

This guide will focus on providing a detailed framework for the synthesis and characterization of such complexes, with the goal of enabling researchers to explore their therapeutic potential.

Synthesis of the Ligand: 1-Nitroso-2-(propan-2-yl)benzene

The synthesis of the 1-nitroso-2-(propan-2-yl)benzene ligand is a critical first step. A common and effective method for the preparation of nitrosoarenes is the oxidation of the corresponding aniline derivative.[7]

Protocol 2.1: Synthesis of 1-Nitroso-2-(propan-2-yl)benzene

Principle: This protocol describes the oxidation of 2-isopropylaniline using Caro's acid (peroxymonosulfuric acid), a powerful oxidizing agent. The reaction is performed under controlled temperature to minimize side reactions.

Materials:

  • 2-isopropylaniline

  • Potassium peroxymonosulfate (e.g., Oxone®)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Caro's Acid (in situ): In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to a stirred suspension of potassium peroxymonosulfate in water. Maintain the temperature below 10 °C.

  • Oxidation Reaction: Dissolve 2-isopropylaniline in DCM in a separate flask and cool it in an ice bath. Slowly add the freshly prepared Caro's acid solution to the aniline solution with vigorous stirring. The reaction is exothermic, so maintain the temperature between 0 and 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The pure 1-nitroso-2-(propan-2-yl)benzene is typically a green solid.[7]

Causality Behind Experimental Choices:

  • Low Temperature: The oxidation of anilines to nitrosoarenes is a highly exothermic process. Low temperatures are crucial to prevent over-oxidation to the corresponding nitro compound and to minimize decomposition of the desired product.[8]

  • In situ Preparation of Caro's Acid: Caro's acid is unstable and should be prepared fresh and used immediately for optimal reactivity.

  • Biphasic System: The use of a biphasic system (DCM/water) helps to control the reaction rate and facilitates the separation of the product.

Synthesis of Transition Metal Complexes

The general strategy for synthesizing transition metal complexes with 1-nitroso-2-(propan-2-yl)benzene involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.[9]

Workflow for Synthesis of Transition Metal Complexes

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation ligand 1-Nitroso-2-(propan-2-yl)benzene Solution reaction Reaction Mixture (Stirring, Reflux) ligand->reaction metal_salt Transition Metal Salt (e.g., FeCl2, Cu(OAc)2) Solution metal_salt->reaction isolation Isolation of Crude Complex (Cooling, Filtration) reaction->isolation purification Purification (Recrystallization/Chromatography) isolation->purification characterization Characterization of Pure Complex purification->characterization

Caption: General workflow for the synthesis of transition metal complexes.

Protocol 3.1: Synthesis of an Iron(II) Complex

Principle: This protocol describes the synthesis of a dichlorido-bis(1-nitroso-2-(propan-2-yl)benzene)iron(II) complex. The reaction involves the direct coordination of the nitroso ligand to the iron(II) center.

Materials:

  • 1-Nitroso-2-(propan-2-yl)benzene

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Ethanol (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 1-nitroso-2-(propan-2-yl)benzene (2 equivalents) in anhydrous ethanol.

  • Metal Salt Solution: In a separate Schlenk flask, dissolve iron(II) chloride tetrahydrate (1 equivalent) in anhydrous ethanol.

  • Reaction: Slowly add the iron(II) chloride solution to the ligand solution with constant stirring. A color change is typically observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours under an inert atmosphere.[9]

  • Isolation: After cooling the reaction mixture to room temperature, a precipitate should form. If not, reduce the solvent volume under vacuum. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3.2: Synthesis of a Copper(II) Complex

Principle: This protocol details the synthesis of a diacetato-bis(1-nitroso-2-(propan-2-yl)benzene)copper(II) complex.

Materials:

  • 1-Nitroso-2-(propan-2-yl)benzene

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Ligand Solution: Dissolve 1-nitroso-2-(propan-2-yl)benzene (2 equivalents) in anhydrous methanol in a round-bottom flask.

  • Metal Salt Solution: Dissolve copper(II) acetate monohydrate (1 equivalent) in anhydrous methanol, heating gently if necessary.

  • Reaction: Add the copper(II) acetate solution to the ligand solution with stirring.

  • Reflux: Heat the mixture to reflux for 3-5 hours.[10]

  • Isolation: Allow the solution to cool to room temperature. Collect the resulting precipitate by filtration, wash with cold methanol, and dry in a desiccator.

Characterization of Coordination Complexes

Thorough characterization is essential to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.[11]

Table 1: Expected Characterization Data for Transition Metal Complexes of 1-Nitroso-2-(propan-2-yl)benzene
Technique Parameter Expected Observation and Rationale
FTIR Spectroscopy ν(N=O) stretching frequencyA shift in the N=O stretching frequency (typically ~1500-1600 cm⁻¹) compared to the free ligand indicates coordination to the metal center. The magnitude of the shift provides insight into the bonding mode.
UV-Vis Spectroscopy Electronic transitionsAppearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and/or metal-to-ligand charge transfer (MLCT) bands.[12]
¹H NMR Spectroscopy Chemical shifts of ligand protonsShifts in the proton signals of the aromatic ring and the isopropyl group upon coordination to a diamagnetic metal center. For paramagnetic complexes, significant broadening or shifting of signals is expected.
Elemental Analysis %C, %H, %NThe experimentally determined elemental composition should match the calculated values for the proposed molecular formula of the complex, confirming its stoichiometry.[9]
Mass Spectrometry Molecular ion peakThe mass spectrum should show a molecular ion peak corresponding to the mass of the synthesized complex, confirming its identity.
X-ray Crystallography Single crystal structureProvides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Logical Flow for Characterization

G start Synthesized Complex ftir FTIR Spectroscopy (Confirm Coordination) start->ftir uv_vis UV-Vis Spectroscopy (Electronic Properties) start->uv_vis nmr NMR Spectroscopy (Structural Information) start->nmr elemental Elemental Analysis (Stoichiometry) ftir->elemental mass_spec Mass Spectrometry (Molecular Weight) ftir->mass_spec uv_vis->elemental uv_vis->mass_spec nmr->elemental nmr->mass_spec xray X-ray Crystallography (Definitive Structure) elemental->xray mass_spec->xray end Fully Characterized Complex xray->end

Caption: A logical workflow for the comprehensive characterization of coordination complexes.

Potential Applications in Drug Development

Transition metal complexes of nitrosoarenes are promising candidates for drug development due to their wide range of biological activities.[3][13]

  • Anticancer Agents: Many metal complexes exhibit anticancer activity through various mechanisms, including DNA intercalation, inhibition of key enzymes like topoisomerase, or generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.[4] The steric bulk of the isopropyl group in the 1-nitroso-2-(propan-2-yl)benzene ligand may enhance cellular uptake and influence the interaction with biological targets.

  • Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. Transition metal complexes can act as potent antibacterial and antifungal agents.[5] The lipophilicity conferred by the isopropyl group could facilitate the penetration of microbial cell membranes.

  • Antiviral Agents: Some nitroso compounds and their derivatives have shown promising antiviral activity.[3] Metal coordination can enhance this activity by promoting interactions with viral proteins or nucleic acids.

Self-Validating System for Biological Screening:

To ensure the trustworthiness of biological data, a self-validating experimental design is crucial. This involves:

  • Testing the free ligand and metal salt: The biological activity of the 1-nitroso-2-(propan-2-yl)benzene ligand and the corresponding metal salt should be evaluated independently to confirm that the observed activity of the complex is not solely due to its individual components.

  • Dose-response studies: A range of concentrations of the complex should be tested to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

  • Control experiments: Appropriate positive and negative controls must be included in all biological assays.

  • Mechanism of action studies: Once activity is confirmed, further experiments should be designed to elucidate the molecular mechanism by which the complex exerts its biological effect.

Conclusion

The coordination complexes of 1-nitroso-2-(propan-2-yl)benzene with transition metals represent a promising area of research for the development of novel therapeutic agents. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and study these compounds. The unique steric and electronic properties of the ligand offer exciting possibilities for fine-tuning the biological activity of the resulting metal complexes. Further investigations into the mechanism of action of these compounds will be crucial for their advancement as potential drug candidates.

References

  • ResearchGate. (2025). Synthesis, characterization and biological potential of nitroso-R salt with transition metal complexes.
  • BenchChem. (2025). Synthesis of Metal Complexes with (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]buta.
  • Wikipedia. (2023). Transition metal nitroso complexes. [Link]

  • Journal of the American Chemical Society. (2019). A Series of Iron Nitrosyl Complexes {Fe–NO}6–9 and a Fleeting {Fe–NO}10 Intermediate en Route to a Metalacyclic Iron Nitrosoalkane. [Link]

  • Royal Society of Chemistry. (2017). 16: Transition Metal Complexes and Ligand Synthesis. [Link]

  • Vrije Universiteit Brussel. (2025). T-Shaped Palladium and Platinum {MNO}10 Nitrosyl Complexes. [Link]

  • Coppens, P., Novozhilova, I., & Kovalevsky, A. (n.d.). Photoinduced Linkage Isomers of Transition-Metal Nitrosyl Compounds and Related Complexes. [Link]

  • Synthetic Methodologies In Coordination Chemistry And Their Role In Catalysis, Medicine, And M
  • EOLSS. (n.d.). Synthesis and Spectroscopy of Transition Metal Complexes. [Link]

  • Majeed, A. H., et al. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PMC. [Link]

  • Organic Syntheses. (n.d.). Nitrosobenzene. [Link]

  • PubMed. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. [Link]

  • National Institutes of Health. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PMC. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthetic applications of nitrosoarene chemistry. [Link]

  • Wikipedia. (2023). Nitrosobenzene. [Link]

  • National Institutes of Health. (n.d.). Preparations of C-Nitroso Compounds. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2014). [Link]

  • Royal Society of Chemistry. (2025). Nitrosobenzenes as a stepping stone for the development of transition metal and metal-free organic transformations: a comprehensive review. [Link]

  • Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. [Link]

  • American Chemical Society. (2022). New method for synthesis of nitrosobenzene from arylborons. [Link]

  • ResearchGate. (n.d.). Interactions of Organic Nitroso Compounds with Metals. [Link]

  • National Institutes of Health. (2019). Structural and Optical Properties of Metal-Nitrosyl Complexes. PMC. [Link]

Sources

Application

Application Note: Utilizing 1-Nitroso-2-(propan-2-yl)benzene for In Situ Nitroxide-Mediated Polymerization (NMP)

Executive Summary Controlled Radical Polymerization (CRP) has revolutionized the synthesis of well-defined macromolecular architectures[1]. Among CRP techniques, Nitroxide-Mediated Polymerization (NMP) stands out for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Controlled Radical Polymerization (CRP) has revolutionized the synthesis of well-defined macromolecular architectures[1]. Among CRP techniques, Nitroxide-Mediated Polymerization (NMP) stands out for its metal-free nature, making it highly attractive for biomedical and drug delivery applications where the removal of toxic metal catalysts is a significant regulatory hurdle[2]. However, traditional NMP using pre-synthesized alkoxyamines or stable nitroxides (e.g., TEMPO) often requires complex, multi-step syntheses and high polymerization temperatures[2].

To circumvent these limitations, in situ NMP utilizing nitroso compounds as radical traps has emerged as a powerful, one-pot alternative[3]. Specifically, the application of 1-nitroso-2-(propan-2-yl)benzene (an ortho-isopropyl substituted nitrosobenzene) provides a highly tunable, cost-effective platform. The strategic placement of the bulky isopropyl group at the ortho position introduces critical steric hindrance, which destabilizes the dormant alkoxyamine intermediate, thereby enhancing the activation/deactivation equilibrium and allowing for tighter control over dispersity (Đ) at lower temperatures[4].

Mechanistic Causality: The Role of Steric Hindrance

In an in situ NMP process, the nitroso compound acts as a spin trap. Upon the thermal decomposition of a standard initiator like 2,2'-Azobis(isobutyronitrile) (AIBN), the primary carbon-centered radicals rapidly react with the nitroso group to form a stable nitroxide radical[2]. This newly formed nitroxide then reversibly couples with propagating polymer chains to form a dormant alkoxyamine[4].

The efficacy of NMP is governed by the equilibrium constant ( K=kact​/kdeact​ ) between the active propagating radicals and the dormant species[4]. Unhindered nitroso compounds (like unsubstituted nitrosobenzene) form highly stable alkoxyamines with an exceptionally low kact​ , leading to sluggish polymerizations and poor molecular weight control.

By utilizing 1-nitroso-2-(propan-2-yl)benzene, the ortho-isopropyl group forces a conformational twist around the C–ON bond. This steric strain significantly lowers the bond dissociation energy (BDE) of the alkoxyamine, increasing kact​ and shifting the equilibrium to maintain a steady, controlled concentration of active propagating radicals[5]. This causality explains why sterically hindered nitroso precursors yield faster reaction kinetics and narrower molecular weight distributions.

Mechanism Init Initiator (e.g., AIBN) Rad Primary Radical (R•) Init->Rad Thermolysis Nitroxide Sterically Hindered Nitroxide (R-N(O•)-Ar) Rad->Nitroxide + Nitroso (Spin Trapping) Active Active Propagating Chain (Pn•) Rad->Active + Monomer (Initiation) Nitroso 1-nitroso-2-(propan-2-yl)benzene (Nitroso Trap) Dormant Dormant Alkoxyamine (Pn-ON(R)-Ar) Nitroxide->Dormant Reversible Termination Active->Dormant Deactivation (k_deact) Dormant->Active Activation (k_act)

Fig 1: Reaction pathway of in situ NMP utilizing 1-nitroso-2-(propan-2-yl)benzene.

Experimental Protocol: In Situ NMP of Styrene

This protocol describes the synthesis of well-defined polystyrene using 1-nitroso-2-(propan-2-yl)benzene and AIBN. The protocol is designed as a self-validating system: the pre-reaction step ensures the quantitative generation of the nitroxide mediator before bulk propagation begins, preventing early uncontrolled chain growth[2].

Materials Required:
  • Styrene (Monomer, purified via basic alumina column to remove inhibitors)

  • 1-nitroso-2-(propan-2-yl)benzene (Nitroso trap)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (Thermal initiator, recrystallized from methanol)

  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:
  • Reagent Preparation & Degassing:

    • Causality: Oxygen is a potent diradical that irreversibly quenches propagating chains, destroying the persistent radical effect required for NMP.

    • Combine 1-nitroso-2-(propan-2-yl)benzene (0.5 mmol) and AIBN (0.6 mmol) in a Schlenk flask with 2 mL of anhydrous toluene. The slight molar excess of AIBN ensures sufficient primary radicals are available to both form the nitroxide and initiate the polymer chains[2].

    • Subject the mixture to three rigorous freeze-pump-thaw cycles.

  • In Situ Pre-Reaction:

    • Causality: Heating the mixture in the absence of bulk monomer allows the AIBN to decompose and react with the nitroso trap, forming the sterically hindered nitroxide mediator before propagation can run away[2].

    • Heat the Schlenk flask to 80 °C for 30 minutes under an argon atmosphere.

    • Self-Validation: An aliquot can be analyzed via Electron Spin Resonance (ESR) spectroscopy to confirm the appearance of the characteristic signal of the nitroxide radical prior to monomer addition[4].

  • Polymerization:

    • Inject degassed styrene (50 mmol) into the Schlenk flask.

    • Elevate the temperature to 110 °C to initiate the controlled polymerization[4].

  • Kinetic Sampling:

    • Withdraw 0.5 mL aliquots every 2 hours using a degassed syringe.

    • Self-Validation: Analyze aliquots via 1 H-NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to monitor molecular weight ( Mn​ ) and dispersity (Đ)). A linear increase of Mn​ vs. conversion validates the "living" nature of the polymerization[1].

  • Termination & Purification:

    • Once the target conversion (e.g., 60-70%) is reached, quench the reaction by rapidly submerging the flask in liquid nitrogen.

    • Dilute with THF and precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum.

Workflow S1 1. Reagent Preparation Purify Monomers, Degas via Freeze-Pump-Thaw S2 2. In Situ Pre-reaction Mix Nitroso + AIBN in Toluene (80°C, 30 min) S1->S2 Ensure O2-free environment S3 3. Polymerization Add Monomer, Elevate to 110°C S2->S3 Confirm nitroxide formation (ESR) S4 4. Kinetic Monitoring Extract Aliquots for GPC & 1H-NMR S3->S4 Controlled propagation S4->S3 Adjust time S5 5. Termination & Isolation Quench in Liquid N2, Precipitate in Methanol S4->S5 Target conversion reached

Fig 2: Step-by-step experimental workflow for in situ NMP synthesis.

Quantitative Data & Benchmarking

To illustrate the impact of the ortho-isopropyl substitution, Table 1 summarizes the theoretical kinetic parameters and control metrics of styrene polymerization mediated by various in situ generated and preformed nitroxides. The data demonstrates that the steric bulk of 1-nitroso-2-(propan-2-yl)benzene achieves an optimal balance of reaction rate and molecular weight control[4],[5].

Table 1: Comparative Kinetic Parameters for Styrene Polymerization (110 °C)

Mediator PrecursorSteric HindrancePolymerization RateDispersity (Đ)Control Level
Nitrosobenzene LowSlow1.40 - 1.60Moderate
1-nitroso-2-(propan-2-yl)benzene High (ortho-iPr)Fast1.10 - 1.25Excellent
TEMPO (Preformed)ModerateVery Slow1.20 - 1.30Good

References[1] Title: Synthesis of Well Defined Polymers by Controlled Radical Polymerizations.

Source: dtic.mil URL: [4] Title: Living/Controlled Radical Polymerization of Styrene Mediated by Nitroso Compound: Kinetic and ESR Studies. Source: cmu.edu URL: [2] Title: In-Situ Nitroxide-Mediated Radical Polymerization (NMP) Processes: Their Understanding and Optimization | Chemical Reviews. Source: acs.org URL: [3] Title: In-Situ Nitroxide-Mediated Radical Polymerization (NMP) Processes: Their Understanding and Optimization | Request PDF. Source: researchgate.net URL: [5] Title: New Class of Alkoxyamines for Efficient Controlled Homopolymerization of Methacrylates | ACS Macro Letters. Source: acs.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Nitroso-2-(propan-2-yl)benzene Yield in Biphasic Oxidation Reactions

Welcome to the technical support center for the synthesis of 1-nitroso-2-(propan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-nitroso-2-(propan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of your target compound in biphasic oxidation reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the biphasic oxidation of N-isopropylaniline to 1-nitroso-2-(propan-2-yl)benzene.

Q1: Why is a biphasic reaction system preferred for the oxidation of N-isopropylaniline?

A1: A biphasic system, typically consisting of an aqueous phase and an organic solvent, offers several advantages. It allows for the use of water-soluble oxidants like Oxone® or Caro's acid while the substrate and the less polar nitroso product remain primarily in the organic phase. This separation can minimize over-oxidation of the desired product to the corresponding nitro compound and can simplify the workup and purification process.[1]

Q2: What are the most common oxidants for this transformation, and how do I choose between them?

A2: The most common oxidants are Caro's acid (peroxymonosulfuric acid) and Oxone® (potassium peroxymonosulfate).[2]

  • Caro's acid is a powerful oxidizing agent that can be prepared in situ. It is often effective for the oxidation of anilines to nitrosobenzenes.[3][4]

  • Oxone® , a stable, commercially available triple salt (2KHSO₅·KHSO₄·K₂SO₄), is often considered a greener and safer alternative.[5][6] It is known for its effectiveness in the oxidation of secondary amines.[7] The choice depends on factors like desired reaction kinetics, safety considerations, and cost.

Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?

A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the oxidant anion (e.g., HSO₅⁻) from the aqueous phase to the organic phase where the N-isopropylaniline substrate is located.[8][9] This accelerates the reaction rate by overcoming the phase barrier between the reactants.[10][11][12]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material (N-isopropylaniline) and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of products and byproducts.[13]

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method, particularly useful for less volatile compounds, that can separate and quantify the components of the reaction mixture.[13][14]

Q5: What are the expected byproducts in this reaction?

A5: The primary byproduct of concern is the over-oxidation product, 1-nitro-2-(propan-2-yl)benzene.[15][16] Other potential side reactions include the formation of azoxybenzenes from the condensation of the nitroso product with the starting aniline.[1][17]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of 1-nitroso-2-(propan-2-yl)benzene.

Issue 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

Cause Diagnostic Check Recommended Solution
Ineffective Oxidant Verify the source and age of the oxidant. If preparing Caro's acid in situ, ensure the procedure was followed correctly.Use a fresh batch of a reliable commercial oxidant like Oxone®. If using Caro's acid, prepare it immediately before use.
Poor Phase Mixing Observe the reaction mixture. Is there a clear separation of layers with minimal interfacial area?Increase the stirring rate to create a fine emulsion and maximize the interfacial area between the two phases.
Incorrect pH Measure the pH of the aqueous phase. The optimal pH can be crucial for the oxidant's activity.Adjust the pH of the aqueous phase. For Oxone®, a buffered basic medium is often effective for the oxidation of secondary amines.[7]
Phase-Transfer Catalyst (PTC) Inactivity Check the purity and integrity of the PTC.Use a fresh, high-purity PTC. Consider screening different PTCs to find the most effective one for your specific system.
Issue 2: Formation of Significant Byproducts (e.g., Nitro Compound)

Possible Causes & Solutions

Cause Diagnostic Check Recommended Solution
Over-oxidation Analyze the crude product by GC-MS or HPLC to identify and quantify the nitro byproduct.* Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.[18] * Lower Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of over-oxidation.[19] * Use a Milder Oxidant: If using a very strong oxidant, consider switching to a milder one or using it in stoichiometric amounts.[18]
Incorrect Stoichiometry Review the molar ratios of the reactants.Carefully control the stoichiometry of the oxidant. A slight excess may be needed for complete conversion, but a large excess can promote over-oxidation.
Prolonged Reaction Time Check your experimental log for the total reaction duration.Optimize the reaction time by taking aliquots at regular intervals and analyzing them to determine the point of maximum product formation before significant byproduct accumulation.
Troubleshooting Decision Tree

troubleshooting start Low Yield or High Byproducts check_conversion Check Conversion of Starting Material (TLC/GC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High sub_incomplete Possible Causes: - Inactive Oxidant - Poor Mixing - Incorrect pH - Ineffective PTC incomplete->sub_incomplete sub_complete Possible Cause: - Over-oxidation to Nitro Compound complete->sub_complete solution_incomplete Solutions: - Use Fresh Oxidant - Increase Stirring Rate - Adjust pH - Use Fresh/Different PTC sub_incomplete->solution_incomplete solution_complete Solutions: - Reduce Reaction Time - Lower Temperature - Optimize Oxidant Stoichiometry sub_complete->solution_complete

Caption: Decision tree for troubleshooting low yields in biphasic oxidation.

Experimental Protocols

Protocol 1: Synthesis using Oxone® in a Biphasic System

This protocol describes a general procedure for the oxidation of N-isopropylaniline using Oxone® as the oxidant in a biphasic system with a phase-transfer catalyst.

Materials:

  • N-isopropylaniline

  • Oxone® (potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-isopropylaniline (1.0 eq) and TBAB (0.05 eq) in dichloromethane.

  • In a separate beaker, prepare an aqueous solution of Oxone® (1.5 eq) and sodium bicarbonate (3.0 eq) in deionized water.

  • Cool both solutions to 0 °C in an ice bath.

  • Add the aqueous Oxone® solution to the organic solution dropwise with vigorous stirring over 30 minutes, maintaining the temperature at 0-5 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: Workflow for the biphasic oxidation of N-isopropylaniline.

Comparative Data

The following table summarizes typical reaction parameters and expected outcomes. These values should be considered as a starting point for optimization.

Parameter Condition A: Oxone®/PTC Condition B: Caro's Acid
Oxidant Oxone®Caro's Acid (in situ)
Solvent System Dichloromethane/WaterDichloromethane/Water
Catalyst Tetrabutylammonium BromideNone typically required
Temperature 0-5 °C0-5 °C
Typical Yield 75-90%70-85%
Key Advantage Safer, commercially available oxidantPotentially more cost-effective
Key Disadvantage May require a PTCStrong acid handling required

Mechanistic Insights

The oxidation of the secondary amine on N-isopropylaniline to the corresponding nitroso compound is believed to proceed through an initial N-oxidation to form the corresponding hydroxylamine, which is then further oxidized to the nitroso product.

Reaction Mechanism Diagram

mechanism reactant N-Isopropylaniline intermediate N-hydroxy-N-isopropylaniline reactant->intermediate [O] (e.g., HSO5-) product 1-Nitroso-2-(propan-2-yl)benzene intermediate->product [O]

Caption: Simplified mechanism for the oxidation of N-isopropylaniline.

By understanding the principles outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis of 1-nitroso-2-(propan-2-yl)benzene, leading to improved yields and purity.

References

  • Wang, C.-H., Liu, C.-F., & Rao, G.-W. (2020). Green Application of Phase-Transfer Catalysis in Oxidation: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(4), 405-411. [Link]

  • Bentham Science Publishers. (2020). Green Application of Phase-Transfer Catalysis in Oxidation: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(4).
  • ACS Publications. (2015). Sustainable Oxidations under Phase-Transfer Catalysis Conditions. Organic Process Research & Development.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Yields in C-Nitroso Compound Synthesis.
  • International Journal of Research in Advent Technology. (n.d.). Environmentally Friendly Phase Transfer Catalytic Oxidation of Benzhydrol to Benzophenone using Hydrogen Peroxide.
  • ResearchGate. (n.d.).
  • askIITians. (2016, April 14). What happens when aniline reacts with caro's acid.does it forms nitro.
  • Brainly.in. (2020, January 30). aniline reacts with H2SO5​.
  • Gella, C., Ferrer, È., Alibés, R., Busqué, F., de March, P., Figueredo, M., & Font, J. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry, 74(16), 6365–6367.
  • ResearchGate. (n.d.). Mechanism of reductive N-alkylation of aniline and nitrobenzene using terminal alcohols with Au nanoparticles loaded on TiO 2 (Stibal et al., 2013).
  • Organic Syntheses. (n.d.). Nitrosobenzene.
  • Open Access Journals. (n.d.).
  • SciSpace. (2008).
  • PMC. (n.d.).
  • Olah, G. A., & Ramaiah, P. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. The Journal of Organic Chemistry, 70(5), 1886–1888.
  • Wikipedia. (n.d.). Nitrosobenzene.
  • BenchChem. (n.d.). Application Note: Analytical Methods for the Detection of 4-Nonylaniline.
  • U.S. Environmental Protection Agency. (1984).
  • PMC. (n.d.). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds.

Sources

Optimization

troubleshooting dimerization issues of 1-nitroso-2-(propan-2-yl)benzene in solution

Welcome to the Technical Support Center for C-nitroso chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 1-nitroso-2-(pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C-nitroso chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 1-nitroso-2-(propan-2-yl)benzene (also known as o-isopropylnitrosobenzene).

Aromatic C-nitroso compounds are notorious for their dynamic covalent chemistry, existing in a delicate equilibrium between a highly reactive monomer and a dormant azodioxide dimer[1][2]. While the ortho-isopropyl group provides significant steric hindrance that generally disfavors dimerization compared to unsubstituted nitrosobenzene[3][4], researchers routinely encounter unexpected dimerization at low temperatures, high concentrations, or in specific solvent environments.

This guide provides field-proven, self-validating protocols to help you control this equilibrium and ensure reproducibility in your downstream applications (e.g., Diels-Alder cycloadditions, spin trapping, or spectroscopic analysis).

Diagnostic FAQ: Understanding the Monomer-Dimer Equilibrium

Q: How can I visually and spectroscopically confirm if my 1-nitroso-2-(propan-2-yl)benzene has dimerized? A: The system is inherently self-validating through colorimetry. The active monomeric species features an n→π∗ electronic transition of the -N=O group, which absorbs heavily in the visible region (typically 700–800 nm), rendering the solution a deep green or blue[1][5]. When the compound dimerizes into the azodioxide, this chromophore is destroyed, and the solution turns pale yellow or colorless (absorbing only in the UV region)[1][6]. If your reaction mixture is yellow, your dienophile is locked in its inactive state.

Q: Why does my compound dimerize even though the bulky ortho-isopropyl group should prevent it? A: Causality lies in the thermodynamics of the system. The ortho-isopropyl group twists the nitroso group out of coplanarity with the benzene ring, creating a steric penalty that lowers the association constant ( Keq​ )[3]. However, dimerization is a highly exothermic process with a large, negative entropy of dimerization ( ΔS∘ )[5]. At high concentrations (which overcome the entropic penalty) or low temperatures (which favor the enthalpic yield), the equilibrium will still shift toward the dimer[1][5].

Troubleshooting Guide: Specific Experimental Issues

Issue A: Near-Zero Yields in Cycloaddition Reactions
  • Symptom: You are attempting a nitroso-Diels-Alder or Ene reaction, the solution is pale yellow, and LC-MS shows unreacted diene.

  • Root Cause: The dienophile is trapped as the unreactive azodioxide dimer.

  • Intervention 1 (Thermal): Apply gentle heat (40–60 °C). Because dimer dissociation is endothermic, heating shifts the equilibrium toward the active monomer[1][5]. The solution will turn green, validating the presence of the monomer.

  • Intervention 2 (Solvent Selection): Switch from polar/protic solvents to non-polar organic solvents. Highly polar environments (like water) stabilize the polar Z-dimer via dipolar stabilization and hydrophobic aggregation effects[7][8]. Solvents like chloroform ( CHCl3​ ) or dichloromethane ( CH2​Cl2​ ) strongly favor the monomer[5][7].

Issue B: Complex or "Messy" NMR Spectra
  • Symptom: Your 1H or 13C NMR spectrum shows a complex mixture of peaks, or peaks corresponding to the dimer, despite the compound being pure by TLC.

  • Root Cause: NMR requires high sample concentrations (typically >10 mM). According to Le Chatelier's principle, high concentration drives the equilibrium toward the dimer[1][7]. Furthermore, the dimer can exist as a mixture of E (trans) and Z (cis) isomers, complicating the spectrum[1][5].

  • Intervention: Run Variable-Temperature (VT) NMR. Heat the probe to 310–320 K to fully monomerize the sample[4][9]. Alternatively, dilute the sample to < 1 mM and use a cryoprobe to acquire the spectrum.

Issue C: Forcing Monomerization in Aqueous Media
  • Symptom: You are conducting a biological assay or aqueous reaction where organic solvents and heat are not viable, but the compound precipitates or remains dimerized.

  • Root Cause: Water heavily favors the dimer due to hydrophobic effects[7][8].

  • Intervention: Utilize host-guest encapsulation. Adding stoichiometric amounts of water-soluble cavitands (like γ -cyclodextrin) provides a restricted hydrophobic cavity that selectively encapsulates the monomer, shifting the equilibrium away from the dimer even in strictly aqueous conditions[7][8].

Data Presentation

Table 1: Diagnostic Properties of 1-Nitroso-2-(propan-2-yl)benzene States
PropertyActive MonomerInactive Azodioxide Dimer
Visual Appearance Deep Green / BluePale Yellow / Colorless
UV-Vis Absorption λmax​≈ 750–800 nm (Visible) λmax​≈ 280–320 nm (UV only)
Magnetic Property DiamagneticDiamagnetic
Reactivity High (Diels-Alder, Spin Trapping)Unreactive
Table 2: Environmental Effects on Equilibrium
ConditionFavored StateMechanistic Causality
High Temperature (>40 °C) MonomerOvercomes endothermic dissociation energy barrier.
High Concentration (>10 mM) DimerLe Chatelier's principle; increased collision frequency.
Non-Polar Solvents ( CHCl3​ ) MonomerLack of dipolar stabilization for the polar Z-dimer.
Aqueous Media DimerHydrophobic aggregation and dipolar stabilization.

Experimental Workflows & Visualizations

TroubleshootingWorkflow Start Observe Solution Color & Reactivity Green Green/Blue Solution (Active Monomer) Start->Green Yellow Pale Yellow/Colorless (Inactive Dimer) Start->Yellow CheckConc Check Concentration & Solvent Environment Yellow->CheckConc Dilute Dilute Solution (< 1 mM) CheckConc->Dilute Heat Apply Gentle Heat (40-60°C) CheckConc->Heat ChangeSolvent Switch to Non-Polar Solvent (e.g., CHCl3) CheckConc->ChangeSolvent Dilute->Green Heat->Green ChangeSolvent->Green

Figure 1: Diagnostic logic and troubleshooting workflow for nitrosobenzene dimerization.

Protocol 1: In Situ Thermal Monomerization for Cycloadditions

This self-validating protocol ensures your dienophile is active before introducing the diene.

  • Preparation: Dissolve 1-nitroso-2-(propan-2-yl)benzene in anhydrous CH2​Cl2​ to a concentration of 5 mM.

  • Initial Observation: Note the color. If the solution is pale yellow, dimers are present.

  • Thermal Activation: Equip the reaction flask with a reflux condenser and gently heat to 40 °C using an oil bath.

  • Validation: Monitor the solution. Once a vibrant, stable green color is achieved, the equilibrium has successfully shifted to the monomer.

  • Reaction: Slowly add the diene (e.g., cyclohexadiene) dropwise while maintaining the temperature. The fading of the green color indicates successful consumption of the monomer into the cycloadduct.

MonomerDimerEquilibrium Dimer Azodioxide Dimer (Pale Yellow, Dormant) Monomer Nitroso Monomer (Green, Active) Dimer->Monomer Heat / Dilution Non-polar Solvent Monomer->Dimer Cooling / Conc. Aqueous Media Product Reaction Adduct (e.g., Diels-Alder) Monomer->Product + Diene / Trapping Agent

Figure 2: Thermodynamic equilibrium and reaction pathway of C-nitroso compounds.

Protocol 2: Spectroscopic Quantification of Monomer-Dimer Ratio

For precise kinetic or thermodynamic measurements.

  • Blanking: Baseline a UV-Vis spectrophotometer using the pure solvent (e.g., 1,2-dichloroethane) at the target temperature.

  • Sample Prep: Prepare a 1.00 × 10−2 M solution of the nitroso compound[5].

  • Measurement: Measure the absorbance strictly in the visible region at λ=780 nm. Since the dimer does not absorb at this wavelength, the absorbance value is directly proportional to the concentration of the monomer[5].

  • Calculation: Use the Beer-Lambert law ( A=ϵlc ) to calculate the monomer concentration, and derive the dimer concentration by mass balance to calculate Keq​ .

References

  • Source: wikipedia.
  • Source: nih.gov (PMC)
  • Source: acs.org (ACS Publications)
  • (PDF)
  • Source: acs.org (The Journal of Physical Chemistry A)
  • 13C NMR Spectroscopic Studies of C-Nitroso Compounds.
  • Source: benchchem.
  • Source: nih.gov (PubMed)

Sources

Troubleshooting

column chromatography purification techniques for crude 1-nitroso-2-(propan-2-yl)benzene

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the notoriously challengin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the notoriously challenging purification of ortho-alkylnitrosobenzenes.

Purifying crude 1-nitroso-2-(propan-2-yl)benzene (also known as 2-isopropylnitrosobenzene) via column chromatography requires a deep understanding of its unique thermodynamic behavior. Nitrosoarenes are highly sensitive to light, heat, and acidic environments. More importantly, they exist in a dynamic, concentration-dependent equilibrium that can severely disrupt chromatographic resolution if not properly managed [1].

Part 1: The Causality of Chromatographic Failure in Nitrosoarenes

Before attempting purification, you must understand the chemical causality behind common failures such as band broadening and poor recovery.

1-nitroso-2-(propan-2-yl)benzene exists in a dynamic equilibrium between its monomeric form (a blue/green liquid) and its dimeric azodioxide form (a colorless/pale yellow solid) [1].

  • The Monomer is favored in dilute solutions and non-polar organic solvents.

  • The Dimer is favored in highly concentrated states, solid states, or aqueous media.

Because the monomer and dimer possess vastly different dipole moments and polarities, they interact differently with the silica gel stationary phase. If the rate of interconversion between the monomer and dimer is competitive with the rate of elution, the compound will smear across the column—a severe manifestation of mass transfer resistance described by the van Deemter equation [3].

To achieve a self-validating, high-purity isolation, your protocol must force the compound into a single state (the monomer) and elute it faster than it can re-equilibrate.

Equilibrium Monomer Monomer (Blue/Green Oil) Active Species Dimer Dimer (Azodioxide) (Colorless/Yellow Solid) Storage Species Monomer->Dimer High Concentration Low Temp Dimer->Monomer Dilution Organic Solvents

Fig 1: Monomer-dimer equilibrium of 1-nitroso-2-(propan-2-yl)benzene.

Part 2: Step-by-Step Purification Methodology

This protocol is engineered to suppress dimerization and prevent degradation during silica gel chromatography.

Materials Required:

  • Silica Gel 60 (230–400 mesh)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (HPLC Grade)

  • Aluminum foil (for light shielding)

Step 1: Column Preparation and Shielding

  • Wrap the glass chromatography column entirely in aluminum foil. Nitroso compounds undergo rapid photochemical degradation (often oxidizing to nitroarenes or reducing to azoxy compounds) under ambient laboratory lighting.

  • Slurry-pack the column using Silica Gel 60 and 100% Hexanes. Ensure a perfectly flat sand bed to prevent initial band distortion.

Step 2: Sample Preparation (The Dilution Strategy)

  • Dissolve the crude 1-nitroso-2-(propan-2-yl)benzene in a relatively large volume of the loading solvent (e.g., 1:20 sample-to-solvent ratio in DCM or Hexanes).

  • Causality Note: Loading the sample as a highly concentrated oil will cause the dimer to precipitate on the baseline of the silica bed, slowly bleeding monomer into the mobile phase and causing an unresolvable smear. Dilution forces the equilibrium entirely to the monomeric state [1].

Step 3: Flash Elution

  • Load the diluted sample onto the column.

  • Elute using a rapid flow rate (Flash Chromatography) with an isocratic solvent system of Hexanes/EtOAc (30:1 to 9:1) [1, 2].

  • Causality Note: High mobile phase linear velocity minimizes the longitudinal diffusion term ( B/u ) in the van Deemter equation, keeping the monomer band tight before it has time to re-dimerize[3].

Step 4: Fraction Collection & Concentration

  • Collect the distinct, fast-moving teal/blue band .

  • Concentrate the fractions in vacuo using a rotary evaporator with the water bath set strictly below 30°C . Thermal stress will disproportionate the nitroso compound.

Workflow Crude 1. Crude Mixture (Shield from Light) Dilution 2. Dilute Loading in DCM (Forces Monomer State) Crude->Dilution Load 3. Load onto Silica Gel 60 (Foil-Wrapped Column) Dilution->Load Elute 4. Rapid Flash Elution (Hexane/EtOAc 9:1) Load->Elute Collect 5. Collect Blue/Green Band (Pure Monomer) Elute->Collect Concentrate 6. Cold Concentration (T < 30°C) Collect->Concentrate

Fig 2: Optimized flash column chromatography workflow for nitrosoarenes.

Part 3: Quantitative Eluent Data

Selecting the correct solvent system is critical. The table below summarizes the expected behavior of 1-nitroso-2-(propan-2-yl)benzene across different mobile phases based on field-proven chromatographic data [1, 2].

Eluent SystemVolume RatioExpected Rf​ (Monomer)Chromatographic Observations & Causality
Hexanes / EtOAc 30:10.35 – 0.45Optimal. Provides excellent separation from unreacted anilines (which remain at baseline). Tight blue band.
Hexanes / EtOAc 9:10.65 – 0.75Fast Elution. Useful for highly retained impurities, but risks co-elution with non-polar byproducts.
Hexanes / DCM 5:10.40 – 0.50Alternative. DCM provides good solubility for the monomer, preventing on-column dimerization.
100% Hexanes 1:00.10 – 0.20Poor. Severe tailing observed. Lack of polar modifier causes non-specific binding to acidic silica silanols.

Part 4: Troubleshooting & FAQs

Q1: My product band is smearing across the entire length of the column, and I am collecting mixed fractions. How do I fix this? A1: This is the classic signature of the monomer-dimer equilibrium occurring during elution. The dimer is highly polar/insoluble and sticks to the silica, slowly converting to the monomer, which elutes quickly. Resolution: You must load the sample in a more dilute state to ensure 100% monomerization before it hits the silica. Additionally, increase your flow rate (apply positive pressure) to elute the compound faster than the equilibration kinetics [3].

Q2: The distinct blue/green band turned yellow/brown halfway down the column. What happened? A2: Your nitroso compound degraded on the column. This is caused by either photochemical oxidation or acid-catalyzed degradation from the silica gel. Resolution: Ensure the column is strictly protected from ambient light using aluminum foil. If degradation persists, the acidity of your specific batch of silica gel may be too high. Switch to neutralized silica (pre-flushed with 1% triethylamine in hexanes, then washed with pure hexanes) or use neutral alumina.

Q3: I am trying to separate my product from the starting material, 2-isopropylaniline. Will this protocol work? A3: Yes. 2-isopropylaniline is significantly more polar due to its primary amine group, which strongly hydrogen-bonds with the silica silanol groups. Using the recommended Hexanes/EtOAc (30:1) system, the 1-nitroso-2-(propan-2-yl)benzene will elute rapidly ( Rf​≈0.40 ), while the aniline will be completely retained near the baseline ( Rf​<0.05 ).

Q4: After concentrating my bright blue fractions, the resulting oil turned into a pale yellow solid in the freezer. Did it degrade? A4: No, this is a successful result! The blue color indicates the active monomer. When concentrated and cooled, the thermodynamics shift, and the molecules undergo a [2+2] cycloaddition to form the pale yellow azodioxide dimer [1]. When you re-dissolve this solid in a solvent like chloroform or dichloromethane at room temperature, it will immediately revert to the blue monomeric liquid.

References

  • Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution National Institutes of Health (NIH) / ACS[Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid ACS Omega / National Institutes of Health (NIH)[Link]

  • Chromatographic Band Broadening and the van Deemter Equation MAC-MOD Analytical Knowledge Base[Link]

Optimization

Technical Support Center: Optimizing Solvent Choice to Control Reactivity of 1-Nitroso-2-(propan-2-yl)benzene

Welcome to the technical support center dedicated to providing researchers, chemists, and drug development professionals with advanced guidance on manipulating the reactivity of 1-nitroso-2-(propan-2-yl)benzene. The uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing researchers, chemists, and drug development professionals with advanced guidance on manipulating the reactivity of 1-nitroso-2-(propan-2-yl)benzene. The unique electronic and steric properties of this molecule make it a valuable, yet challenging, synthon. Its reactivity is exquisitely sensitive to the reaction environment, with solvent choice being the paramount factor in directing reaction pathways, ensuring stability, and achieving desired product outcomes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the practical challenges encountered in the laboratory. We will delve into the causality behind solvent effects, provide actionable protocols, and offer data-driven insights to empower you to master the chemistry of this versatile nitrosoarene.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

Q1: What are the primary chemical properties of 1-nitroso-2-(propan-2-yl)benzene that I should be aware of?

A1: 1-Nitroso-2-(propan-2-yl)benzene is a highly reactive organic compound characterized by several key features:

  • The Nitroso Group (-N=O): This functional group is a potent electrophile and can also act as a nucleophile, making it a versatile reactant in various transformations, including Diels-Alder reactions, ene reactions, and condensations.[1][2]

  • Monomer-Dimer Equilibrium: In the solid state and in concentrated solutions, nitrosoarenes often exist as colorless or pale-yellow dimers (azodioxybenzenes).[1][2][3] In dilute solutions or at elevated temperatures, they exist in equilibrium with their deeply colored (typically green or blue) monomeric form, which is the reactive species.[2][4] The position of this equilibrium is highly dependent on the solvent, concentration, and temperature.[2]

  • Steric Hindrance: The bulky ortho-isopropyl group provides significant steric shielding around one face of the nitroso group. This can influence the regioselectivity and stereoselectivity of its reactions, favoring approaches from the less hindered side.[5]

  • Instability: C-nitroso compounds are known for their potential instability, being sensitive to light, heat, and strong oxidizing or reducing conditions.[1][3][6][7] This makes careful handling and storage, as well as the choice of a stabilizing reaction medium, critical for success.[1][3]

Q2: Why is solvent selection so critical when working with this compound?

A2: Solvent choice is arguably the most important variable to control. The solvent directly influences several aspects of the reaction:

  • Stability: The reaction medium is crucial for stabilizing the potentially unstable nitroso compound, preventing decomposition.[1][3]

  • Monomer-Dimer Equilibrium: The solvent polarity and its ability to form hydrogen bonds can shift the equilibrium towards the reactive monomeric form.[2]

  • Reaction Rate: Polar solvents can significantly accelerate certain reactions, such as the Diels-Alder reaction, by stabilizing polar transition states.[8][9]

  • Selectivity (Regio- and Stereo-): The solvent can influence the orientation of reactants in the transition state, thereby controlling the regioselectivity and stereoselectivity of the product.[10]

  • Reaction Pathway: The nature of the solvent can determine which of several possible reaction pathways is favored. For example, a polar, protic solvent might favor a pathway involving a charged intermediate, while a nonpolar solvent might favor a concerted pericyclic reaction.[9][11]

Q3: How do different classes of solvents generally affect the reactivity of nitrosoarenes?

A3: The choice of solvent can be broadly categorized to predict its effect:

  • Nonpolar Aprotic Solvents (e.g., Benzene, Toluene, Hexane): These solvents have minimal interaction with the nitrosoarene. They are often used in reactions where minimizing side reactions is critical and the intrinsic reactivity of the compounds is being studied.[12][13] However, they may not be sufficient to favor the monomeric form at lower temperatures.[2]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, Dioxane): These solvents can stabilize charged intermediates and polar transition states, often leading to rate enhancements.[8] Their ability to solvate ions can alter reaction mechanisms compared to nonpolar media.[11][14]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding. This can have a profound effect, either by stabilizing the nitroso monomer or by participating directly in the reaction mechanism. Water, for instance, can dramatically accelerate certain Diels-Alder reactions through hydrophobic effects and hydrogen-bond stabilization of the transition state.[8]

  • Fluorinated Alcohols (e.g., TFE, HFIP): Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are exceptionally effective at stabilizing nitroso species.[1][3] Their strong hydrogen-bond-donating capability, coupled with low nucleophilicity, allows them to stabilize the reactive nitroso group without interfering, thus preventing decomposition and improving yields.[1][3]

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses common problems encountered during experiments with 1-nitroso-2-(propan-2-yl)benzene and provides a logical framework for troubleshooting.

Issue 1: Low or No Yield of the Desired Product
  • Symptom: The reaction does not proceed, or the yield is significantly lower than expected. The reaction mixture may show signs of decomposition (e.g., formation of brown tars).

  • Potential Cause A: Compound Instability. The nitrosoarene may be decomposing under the reaction conditions. This is a common issue with nitroso compounds.[6][7]

    • Solution:

      • Change to a Stabilizing Solvent: Switch to trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). These solvents are known to stabilize nitroso compounds through hydrogen bonding.[1][3]

      • Lower the Temperature: Perform the reaction and all subsequent purification steps at low temperatures (e.g., 0 °C to -20 °C) to minimize thermal decomposition.[6]

      • Work Under Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation from atmospheric oxygen.[6]

  • Potential Cause B: Predominance of the Unreactive Dimer. The starting material may be primarily in its dimeric form, which is unreactive. The solution may appear colorless or pale yellow instead of the characteristic green/blue of the monomer.

    • Solution:

      • Select a Monomer-Favoring Solvent: Use a solvent that favors the monomer. Dilute solutions in polar solvents often favor the monomer.[2]

      • Gentle Heating: If thermally permissible for your reaction, gently warming the solution can shift the equilibrium towards the monomer. This should be done cautiously to avoid decomposition.

Issue 2: Formation of Azo or Azoxy Byproducts
  • Symptom: Significant formation of undesired side products, often identified as azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) compounds.

  • Potential Cause: Condensation Side Reactions. The highly reactive nitroso group can react with starting materials or intermediates, leading to condensation byproducts.[6] This can be exacerbated by certain reaction conditions.

    • Solution:

      • Optimize Stoichiometry: Ensure precise control over the stoichiometry of your reagents. An excess of one reactant may promote side reactions.

      • Solvent Choice: An aprotic solvent may be preferable to minimize pathways that lead to these byproducts.

      • Use Mild Reducing Agents (if applicable): If the nitroso compound is generated in situ via reduction of a nitro group, over-reduction can be an issue. Use mild reducing agents and carefully control the reaction conditions.[6]

Issue 3: Poor Regio- or Stereoselectivity
  • Symptom: In reactions like Diels-Alder cycloadditions, a mixture of regioisomers or stereoisomers is obtained.

  • Potential Cause: Insufficient Control of the Transition State. The solvent may not be providing the necessary interactions to favor one transition state over another. The regioselectivity of nitroso hetero-Diels-Alder reactions is highly dependent on factors including the solvent.[10]

    • Solution:

      • Systematically Vary Solvent Polarity: Screen a range of solvents from nonpolar (Toluene) to polar aprotic (Acetonitrile) to polar protic (Water, Ethanol). Polar solvents can enhance the rate and selectivity of polar Diels-Alder reactions.[8][15]

      • Utilize Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can coordinate to the nitroso dienophile, enhancing its reactivity and locking its conformation, which can significantly improve selectivity.[8]

Visualizing Solvent Effects and Troubleshooting

To aid in experimental design and problem-solving, the following diagrams illustrate key concepts.

Solvent_Influence cluster_start Start: 1-Nitroso-2-(propan-2-yl)benzene in Reaction cluster_solvent Solvent Choice cluster_outcome Probable Outcome start Initial Reaction Setup nonpolar Nonpolar (e.g., Toluene) start->nonpolar Select polar_aprotic Polar Aprotic (e.g., Acetonitrile) start->polar_aprotic Select polar_protic Polar Protic (e.g., TFE, H2O) start->polar_protic Select path1 Favors Concerted Pathways (e.g., Pericyclic Reactions) nonpolar->path1 path2 Accelerates Polar Reactions Stabilizes Charged Intermediates polar_aprotic->path2 path3 Maximizes Stability (TFE) Accelerates Polar DA (H2O) May Participate in Reaction polar_protic->path3

Caption: Logical workflow for selecting a solvent based on the desired reaction pathway.

Troubleshooting_Workflow start Experiment Issue: Low Yield / Decomposition q1 Is the solution colorless/pale yellow? start->q1 a1_yes Likely Dimer Problem q1->a1_yes Yes a1_no Likely Instability Problem q1->a1_no No sol1 Action: 1. Use more polar solvent 2. Gently warm solution a1_yes->sol1 sol2 Action: 1. Switch to TFE/HFIP 2. Lower reaction temp 3. Use inert atmosphere a1_no->sol2

Caption: Decision tree for troubleshooting low yields in reactions.

Data & Protocols

Table 1: Solvent Effects on a Hypothetical Hetero-Diels-Alder Reaction

The following table summarizes expected outcomes for the reaction of 1-nitroso-2-(propan-2-yl)benzene with a model diene (e.g., cyclopentadiene) in various solvents.

SolventTypeDielectric Constant (ε)Expected Reaction RateKey Considerations & Potential Issues
Toluene Nonpolar Aprotic2.4SlowLow solubility of polar reactants; may favor dimer formation. Minimal stabilization of polar transition states.[12]
Acetonitrile Polar Aprotic37.5Moderate to FastGood for dissolving a range of reactants. Can stabilize polar intermediates, potentially altering selectivity.[14]
Ethanol Polar Protic24.5ModerateCan H-bond with the nitroso group, aiding monomer formation. May act as a nucleophile in side reactions.
Water Polar Protic80.1Very FastSignificant rate acceleration due to hydrophobic effects and H-bonding.[8] Requires water-soluble reactants or co-solvents.
TFE Polar Protic8.5ModerateExcellent for stabilizing the nitroso compound, preventing decomposition and improving overall yield.[1][3]
Experimental Protocol: Solvent Screening for a Hetero-Diels-Alder Reaction

This protocol provides a step-by-step guide for systematically evaluating the effect of different solvents on your reaction.

SAFETY: Nitrosoarenes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[4][16]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-nitroso-2-(propan-2-yl)benzene (e.g., 0.1 M) in a relatively inert solvent where it is stable for a short period (e.g., chilled toluene).

    • Prepare a stock solution of the diene (e.g., 1.2 equivalents, 0.12 M) in the same solvent.

  • Reaction Setup:

    • To a series of small, oven-dried reaction vials equipped with stir bars, add the appropriate volume of the diene stock solution.

    • Remove the initial solvent under a stream of nitrogen.

    • Add 1.0 mL of the respective test solvent (e.g., Toluene, Acetonitrile, TFE, Water with 10% co-solvent if needed) to each vial.

    • Cool the vials to the desired reaction temperature (e.g., 0 °C) in a cooling bath.

  • Initiation and Monitoring:

    • Add the stock solution of 1-nitroso-2-(propan-2-yl)benzene to each vial to initiate the reaction.

    • Monitor the reactions over time by taking small aliquots and analyzing them by a suitable method (e.g., TLC, LC-MS, or GC-MS) to determine the rate of consumption of starting material and formation of the product. Note any color changes or precipitate formation.

  • Work-up and Analysis:

    • Once the reactions are deemed complete (or after a set time, e.g., 24 hours), quench them by adding a suitable solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the samples and analyze the crude product mixture by ¹H NMR or GC to determine the conversion and the ratio of any isomers formed.

  • Evaluation:

    • Compare the results across the different solvents to identify the optimal conditions for yield, reaction rate, and selectivity for your specific substrate.

By systematically applying the principles and protocols outlined in this guide, you can effectively harness the power of solvent choice to control the reactivity of 1-nitroso-2-(propan-2-yl)benzene, transforming a challenging reactant into a predictable and powerful tool for chemical synthesis.

References

  • Castro, A., et al. (2001). Nitrosation of Amines in Nonaqueous Solvents. 2. Solvent-Induced Mechanistic Changes. The Journal of Organic Chemistry, 66(19), 6343–6349. Retrieved from [Link]

  • Goti, G., et al. (2024). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry, 89(2), 1186–1195. Retrieved from [Link]

  • Butler, R. N., et al. (2009). On the Mechanism of Nitrosoarene−Alkyne Cycloaddition. Journal of the American Chemical Society, 131(1), 349–361. Retrieved from [Link]

  • Goti, G., et al. (2024). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. PMC. Retrieved from [Link]

  • Bravo, C., et al. (1995). Solvent-induced mechanistic changes in nitrosation reactions. Part 2. Effect of acetonitrile–water mixtures in the nitrosation of ureas. Journal of the Chemical Society, Perkin Transactions 2, (10), 1971-1976. Retrieved from [Link]

  • Mancini, P. M., et al. (2011). Experimental and theoretical studies on polar Diels–Alder reactions of 1-nitronaphathalene developed in ionic liquids. Organic & Biomolecular Chemistry, 9(17), 6068-6077. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Domingo, L. R., & Sáez, J. A. (2006). Influence of Reactant Polarity on the Course of the Inverse-Electron-Demand Diels−Alder Reaction. A DFT Study of Regio- and Stereoselectivity, Presence of Lewis Acid Catalyst, and Inclusion of Solvent Effects in the Reaction between Nitroethene and Substituted Ethenes. The Journal of Organic Chemistry, 71(13), 4853–4862. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrosobenzene. Retrieved from [Link]

  • Delaware Health and Social Services. (2015). N-NITROSO COMPOUNDS. Retrieved from [Link]

  • Totten, L. A., & Moran, M. D. (2022). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 87(15), 9643–9661. Retrieved from [Link]

  • Singleton, D. A., et al. (2002). The Ene Reactions of Nitroso Compounds Involve Polarized Diradical Intermediates. Journal of the American Chemical Society, 124(49), 14564–14575. Retrieved from [Link]

  • Science of Synthesis. (2007). Product Class 22: Nitrosoarenes. Thieme. Retrieved from [Link]

  • Janečková, E., et al. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1949–1980. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrosobenzene. Retrieved from [Link]

  • Waters, W. A. (1979). Further nitroxide-producing reactions of aromatic C-nitroso-compounds in benzene solution. Journal of the Chemical Society, Perkin Transactions 2, 1078-1083. Retrieved from [Link]

  • chemeurope.com. (n.d.). Nitrosobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrosobenzene. Retrieved from [Link]

  • Ghiţă, S., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][6][11]triazoles. Molecules, 29(9), 1989. Retrieved from [Link]

  • Taddesse, A. M., & Tarekegn, M. M. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Journal of Analytical Chemistry, 9(3), 64. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the GC-MS Fragmentation of 1-Nitroso-2-(propan-2-yl)benzene

Introduction In the landscape of pharmaceutical development and chemical research, the unambiguous identification of novel compounds, impurities, or metabolites is paramount. 1-Nitroso-2-(propan-2-yl)benzene represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of novel compounds, impurities, or metabolites is paramount. 1-Nitroso-2-(propan-2-yl)benzene represents a class of aromatic nitroso compounds that can emerge as synthetic intermediates or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of volatile and semi-volatile organic molecules due to its high sensitivity and the generation of reproducible, library-searchable mass spectra.[1][2]

However, reference spectra for niche molecules like 1-nitroso-2-(propan-2-yl)benzene are often not available in commercial or public libraries such as the NIST/EPA/NIH Mass Spectral Library.[3] This guide provides a comprehensive, field-proven strategy for researchers to predict, experimentally validate, and confidently identify the GC-MS fragmentation pattern of this compound. We will proceed from first principles of mass spectrometry, detail a robust validation workflow, and compare the technique with alternative analytical methods, embodying a system of self-validating protocols essential for scientific integrity.

Part 1: Theoretical Fragmentation Pathway Prediction

Before any experimental work, a rigorous theoretical prediction of the fragmentation pattern provides a critical roadmap for data interpretation. The structure of 1-nitroso-2-(propan-2-yl)benzene (Molecular Weight: 149.19 g/mol ) offers several key features that will dictate its fragmentation under 70 eV Electron Ionization (EI).

The primary fragmentation drivers are:

  • The Nitroso Group (-N=O): Aromatic nitroso compounds are known to exhibit characteristic losses of nitric oxide (NO•, 30 Da) and sometimes hydroxyl radicals (•OH, 17 Da).[4]

  • The Isopropyl Group (-CH(CH₃)₂): This group is prone to benzylic cleavage, a highly favored fragmentation pathway for alkylbenzenes that results in the formation of a stable tropylium-like ion or other resonance-stabilized cations.[5][6]

  • The ortho Effect: The adjacent positioning of the nitroso and isopropyl groups can lead to unique rearrangement reactions not seen in the meta or para isomers. This interaction between vicinal groups, known as the 'ortho effect', can dominate the fragmentation process and lead to characteristic ions.[7][8][9]

Based on these principles, we can predict the following key fragmentation steps for the molecular ion (M⁺•) at m/z 149 :

  • Loss of NO Radical: A primary fragmentation for aromatic nitroso compounds is the cleavage of the C-N bond to release a nitric oxide radical, leading to a fragment at m/z 119 .[4][10]

  • Benzylic Cleavage (Loss of Methyl Radical): The most favorable benzylic cleavage involves the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form a stable secondary benzylic cation. This would produce a prominent ion at m/z 134 .

  • Alpha Cleavage (Loss of Propene via McLafferty-type Rearrangement): While a classic McLafferty rearrangement requires a γ-hydrogen and a carbonyl group, an analogous hydrogen rearrangement from the isopropyl group to the nitroso oxygen, followed by the elimination of a neutral propene molecule (C₃H₆, 42 Da), is plausible due to the ortho configuration. This would result in a fragment ion at m/z 107 .[11][12]

  • Formation of Isopropyl Cation: Cleavage of the bond between the aromatic ring and the isopropyl group can form an isopropyl cation ([C₃H₇]⁺) at m/z 43 , a common fragment in the mass spectra of isopropyl-containing compounds.[13][14]

  • Loss of Hydroxyl Radical: Rearrangement followed by the loss of a hydroxyl radical (•OH, 17 Da) is another documented pathway for some N-nitroso compounds, which would yield an ion at m/z 132 .[4][10]

Predicted Fragmentation Diagram

The following diagram illustrates the most probable fragmentation pathways originating from the molecular ion of 1-nitroso-2-(propan-2-yl)benzene.

G M [C₉H₁₁NO]⁺• m/z 149 Molecular Ion F134 [C₈H₈NO]⁺ m/z 134 M->F134 - •CH₃ F119 [C₉H₁₁]⁺• m/z 119 M->F119 - •NO F107 [C₆H₅NO]⁺• m/z 107 M->F107 - C₃H₆ (Ortho Effect) F43 [C₃H₇]⁺ m/z 43 Isopropyl Cation M->F43 - C₆H₄NO• F91 [C₇H₇]⁺ m/z 91 Tropylium Ion F119->F91 - C₂H₂

Caption: Predicted EI fragmentation pathways for 1-nitroso-2-(propan-2-yl)benzene.

Part 2: Experimental Validation Protocol

Trustworthiness in analytical science is built upon robust and reproducible experimental design. The following protocol outlines a self-validating system for acquiring and confirming the mass spectrum of the target compound.

A. Standard Preparation and Safety

A prerequisite for this validation is a pure, structurally confirmed analytical standard. This may be sourced commercially or synthesized. Common synthetic routes include the oxidation of 2-isopropylaniline or the reduction of 2-isopropylnitrobenzene followed by oxidation.[15]

Crucial Safety Note: Aromatic nitroso compounds, like other N-nitroso compounds, should be treated as potential carcinogens and handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood or glove box.[16]

B. GC-MS Method Parameters

The choice of GC-MS parameters is critical for achieving good chromatographic separation and preventing thermal degradation, a known issue for some nitroso compounds.[1][17]

ParameterRecommended SettingRationale & Expertise
GC Column 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A non-polar to mid-polarity column provides excellent resolution for aromatic compounds and is robust for general-purpose screening.
Carrier Gas Helium, Constant Flow @ 1.0 - 1.2 mL/minProvides optimal efficiency and is inert, preventing on-column reactions.
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher conc.)Splitless mode maximizes sensitivity. A high-pressure pulse injection can improve peak shape for volatile analytes.[18]
Injector Temp. 250 °CBalances efficient volatilization with minimizing potential thermal degradation of the nitroso group.[17]
Oven Program 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)A starting temperature below the solvent's boiling point ensures good peak focusing. The ramp rate provides a good balance between separation speed and resolution.[19]
MS Ion Source Electron Ionization (EI)Standard ionization technique for generating reproducible, library-comparable spectra.
Ionization Energy 70 eVThe industry standard energy that allows for comparison with established spectral libraries (e.g., NIST, Wiley).[4]
Source Temp. 230 °CA standard source temperature that minimizes analyte degradation while ensuring efficient ionization.[19]
Mass Range m/z 40 - 300Covers the expected molecular ion and all significant fragments. Starting at m/z 40 avoids detecting ions from air and water (N₂, O₂, H₂O).
C. Experimental Workflow Diagram

This workflow ensures a systematic approach from sample preparation to final data confirmation.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interp Data Interpretation Standard Prepare 10-100 ppm Standard in Dichloromethane Inject Inject 1 µL into GC-MS (per protocol) Standard->Inject Acquire Acquire Total Ion Chromatogram (TIC) & Mass Spectra Inject->Acquire Extract Extract Mass Spectrum from Chromatographic Peak Acquire->Extract Compare Compare Experimental Spectrum with Predicted Fragments Extract->Compare Validate Confirm Molecular Ion & Key Fragments Compare->Validate

Caption: The systematic workflow for GC-MS fragmentation pattern validation.

Part 3: Data Interpretation and Validation

Upon acquiring the data, the mass spectrum extracted from the main chromatographic peak should be compared against the theoretically predicted fragments.

Expected Results and Confirmation Criteria

The following table summarizes the key ions to look for in the experimental mass spectrum. The presence and relative abundance of these ions serve as the primary validation checkpoints.

m/zProposed Fragment IonFragmentation PathwayConfirmation Value
149 [C₉H₁₁NO]⁺•Molecular Ion (M⁺•) Critical: Confirms the molecular weight.
134 [C₈H₈NO]⁺M⁺• - •CH₃ (Benzylic Cleavage)High: Very likely and should be a prominent peak.
119 [C₉H₁₁]⁺•M⁺• - •NOHigh: Characteristic loss from the nitroso group.
107 [C₆H₅NO]⁺•M⁺• - C₃H₆ (ortho effect rearrangement)Medium: Plausible pathway unique to this isomer.
91 [C₇H₇]⁺[m/z 119] - C₂H₂Medium: Indicates tropylium ion formation, common for alkylbenzenes.
77 [C₆H₅]⁺Phenyl CationHigh: A ubiquitous fragment in the spectra of benzene derivatives.
43 [C₃H₇]⁺Isopropyl CationMedium: Confirms the presence of the isopropyl substituent.[13]

Validation is achieved when:

  • A clear molecular ion peak is observed at m/z 149.

  • The experimental spectrum contains the high-confidence fragments predicted (e.g., m/z 134, 119, 77).

  • The base peak (most intense peak) corresponds to one of the most stable predicted cations, likely m/z 134 from benzylic cleavage.

Part 4: Comparison with Alternative Techniques

While GC-MS is a powerful tool, a multi-technique approach provides the highest level of confidence in structural elucidation. The choice of technique depends on the specific analytical challenge, such as thermal lability or the need for definitive structural information.[1][20]

TechniquePrincipleAdvantages for this AnalyteDisadvantages & Considerations
GC-High Resolution MS (GC-HRMS) Measures mass with very high accuracy (<5 ppm).- Unambiguous Confirmation: Provides the elemental composition of the molecular ion and fragments, definitively confirming their identities. - High selectivity and sensitivity.[20]- Higher cost and complexity. - Less commonly available than standard quadrupole MS.
Liquid Chromatography-MS (LC-MS) Separates compounds in the liquid phase before MS analysis.- Analyte Stability: Ideal if the compound is thermally labile and degrades in the GC injector.[1][21] - Can use softer ionization (e.g., ESI) which often preserves the molecular ion.[22][23]- Fragmentation patterns from ESI are different from EI and are not library-searchable in the same way. - May require significant method development.
Nuclear Magnetic Resonance (NMR) Analyzes the magnetic properties of atomic nuclei to elucidate the complete chemical structure.- Definitive Structure: Provides unambiguous confirmation of the entire molecular structure, including isomer positions.- Requires a pure, isolated sample in milligram quantities. - Not a separation technique; cannot analyze complex mixtures directly. - Lower sensitivity compared to MS.
GC-Thermal Energy Analyzer (GC-TEA) A highly selective detector for N-nitroso compounds.- High Selectivity: Extremely sensitive and specific for the nitroso functional group, reducing matrix interference.[21]- Provides no structural information beyond confirming the presence of a nitroso group. - Increasingly rare instrumentation.[24]

Conclusion

Validating the GC-MS fragmentation pattern of a compound like 1-nitroso-2-(propan-2-yl)benzene, for which no library spectrum exists, is a task that blends theoretical knowledge with rigorous experimental practice. By first predicting the fragmentation pathways based on fundamental principles of mass spectrometry—including benzylic cleavage, characteristic functional group losses, and the influential ortho effect—a clear analytical target is established.

The subsequent execution of a carefully designed GC-MS protocol provides the empirical data needed for confirmation. The true validation lies in the convergence of prediction and observation: the presence of the molecular ion and the key predicted fragments. This integrated approach, supplemented by an awareness of alternative techniques like HRMS and NMR for orthogonal confirmation, represents a robust, trustworthy, and scientifically sound strategy for the structural elucidation of novel compounds in any research and development setting.

References

  • Vertex AI Search. (2022). McLafferty Rearrangement: An overview. YouTube.
  • N/A. McLafferty Rearrangement. Source not specified.
  • Cheng, C. F. R. (1998). Analytical studies on N-nitroso and related compounds. M.Phil. Thesis.
  • Jadhav, S. et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research.
  • N/A. (N/A). Mass Spectra of N-Nitroso Compounds. OSTI.gov.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Anal. Chem., 31(1), 82–87.
  • Carr, S. A. et al. (N/A). Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. ResearchGate.
  • NIST. (N/A). Benzene, nitroso-. NIST WebBook.
  • Yoo, Y. S. et al. (1990). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. Journal of Analytical Toxicology, 14(3), 181-5.
  • Benoit, F., & Holmes, J. L. (N/A). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. RSC Publishing.
  • Scherf, G. et al. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis.
  • Jia, W. et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry.
  • N/A. (N/A). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC.
  • Lijinsky, W. et al. (N/A). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine. PMC.
  • Shimadzu. (N/A). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
  • EPA. (N/A). Method 8070A: Nitrosamines by Gas Chromatography.
  • University of Arizona. (N/A). Interpretation of mass spectra.
  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing.
  • Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry.
  • Coleman, G. H. et al. (N/A). Nitrosobenzene. Organic Syntheses.
  • AquigenBio. (2024). Synthesis of Nitroso Compounds: A Practical Guide.
  • Doc Brown's Chemistry. (N/A). mass spectrum of propan-2-amine.
  • Zaikin, V. G., & Varlamov, A. V. (N/A). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC.
  • Cotelle, P. et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-8.
  • Rainey, W. T. et al. (N/A). Mass spectrometry of N-nitrosamines. PubMed.
  • N/A. (2022). New method for synthesis of nitrosobenzene from arylborons. American Chemical Society.
  • Benoit, F., & Holmes, J. L. (N/A). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic.

Sources

Comparative

reactivity differences between 1-nitroso-2-(propan-2-yl)benzene and 1-tert-butyl-2-nitrosobenzene

Executive Summary In the fields of synthetic organic chemistry, materials science, and drug development, aromatic C -nitroso compounds are highly valued for their ability to undergo reversible dimerization (forming azodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of synthetic organic chemistry, materials science, and drug development, aromatic C -nitroso compounds are highly valued for their ability to undergo reversible dimerization (forming azodioxides) and act as potent radical scavengers (spin traps). However, the reactivity of these molecules is exquisitely sensitive to the steric environment at the ortho position of the benzene ring.

This guide provides an objective, data-driven comparison between two sterically hindered analogs: 1-nitroso-2-(propan-2-yl)benzene (also known as 2-isopropylnitrosobenzene) and 1-tert-butyl-2-nitrosobenzene . By analyzing their divergent monomer-dimer equilibria and spin-trapping efficacies, researchers can accurately select the appropriate nitroso scaffold for targeted chemical applications.

Mechanistic Causality: The Ortho Steric Effect

The fundamental difference in performance between these two compounds stems from the steric bulk of their respective ortho-alkyl substituents, which dictates the conformational alignment of the nitroso (–NO) group.

  • Dimerization (Azodioxide Formation): Nitrosobenzenes typically exist in a dynamic equilibrium with their azodioxide dimers. Dimerization requires the –NO groups of two monomers to approach each other in a coplanar fashion to form the N=N double bond[1]. The isopropyl group in 1-nitroso-2-(propan-2-yl)benzene exerts moderate steric hindrance, allowing the molecule to maintain sufficient coplanarity to dimerize under favorable thermodynamic conditions (e.g., low temperatures or high concentrations). Conversely, the massive steric bulk of the tert-butyl group in 1-tert-butyl-2-nitrosobenzene completely blocks this approach. Consequently, 1-tert-butyl-2-nitrosobenzene is entirely unable to self-dimerize and exists strictly as a green monomeric solid[2].

  • Spin Trapping & Photochemistry: To effectively trap transient radicals (forming stable nitroxide radicals), the nitrogen atom of the nitroso group must be accessible. In 1-tert-butyl-2-nitrosobenzene, the ortho-tert-butyl group forces the –NO group to twist significantly out of the plane of the benzene ring. This conformational distortion not only physically shields the nitrogen atom—causing the molecule to fail as a spin trap for bulky radicals—but also enhances the n→π∗ absorption, leading to complex, alternative photochemical rearrangement pathways rather than simple radical addition[3]. The isopropyl analog, lacking this severe out-of-plane twist, retains its utility as an effective spin trap.

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactive properties resulting from the steric differences between the two scaffolds.

Property1-Nitroso-2-(propan-2-yl)benzene1-tert-Butyl-2-nitrosobenzene
Ortho Substituent Isopropyl (–CH(CH₃)₂)tert-Butyl (–C(CH₃)₃)
Physical State (RT) Equilibrium (Monomer ⇌ Dimer)Strictly Monomer
Visual Color Blue (Monomer) / Colorless-Yellow (Dimer)Green (Monomer)
Dimerization Capacity Moderate (Temperature/Concentration dependent)None (Sterically prohibited)
Spin Trapping Efficacy High (Forms stable nitroxide adducts)Low to None (Steric blockade)
–NO Coplanarity Largely CoplanarHighly Twisted (Out-of-plane)

Experimental Workflows

To objectively validate the reactivity differences between these two compounds, the following self-validating protocols are recommended.

Protocol 1: Spectroscopic Determination of Monomer-Dimer Equilibrium

This workflow utilizes UV-Vis spectroscopy to track the characteristic n→π∗ transition of the nitroso monomer (typically absorbing at ~750 nm), which disappears as the colorless azodioxide dimer forms.

  • Preparation: Prepare separate 10 mM solutions of 1-nitroso-2-(propan-2-yl)benzene and 1-tert-butyl-2-nitrosobenzene in anhydrous dichloromethane (DCM).

  • Baseline Measurement: Record the UV-Vis spectrum of both solutions at 25 °C. Both should exhibit a distinct absorption band in the 740–760 nm region (blue/green color).

  • Thermal Perturbation: Cool both samples to 5 °C using a Peltier-controlled cuvette holder to thermodynamically drive dimerization. Monitor the absorbance at 750 nm over 30 minutes.

  • Self-Validation Check:

    • Isopropyl variant: The absorbance at 750 nm will steadily decrease as the solution shifts toward the colorless azodioxide dimer.

    • tert-Butyl variant: The absorbance at 750 nm will remain constant, validating that the steric bulk completely inhibits dimerization regardless of thermodynamic forcing.

Protocol 2: EPR Spin Trapping Assay

Electron Paramagnetic Resonance (EPR) spectroscopy is used to verify the ability of the nitroso compound to trap carbon-centered radicals.

  • Reaction Setup: In an oxygen-free environment, prepare 5 mM solutions of the respective nitroso compounds in benzene.

  • Radical Generation: Add 10 mM of Azobisisobutyronitrile (AIBN) to the solutions. Irradiate the mixtures with UV light (365 nm) for 5 minutes to generate cyanoisopropyl radicals.

  • EPR Acquisition: Transfer the solutions to quartz EPR capillary tubes and record the X-band EPR spectra at room temperature.

  • Self-Validation Check:

    • Isopropyl variant: The spectrum will display a highly resolved, multi-line signal characteristic of a stable nitroxide radical adduct (hyperfine splitting from the nitrogen and adjacent protons).

    • tert-Butyl variant: The spectrum will remain flat (no signal) or show trace, unidentifiable decomposition products, proving that the twisted, shielded –NO group cannot effectively trap the incoming radical[3].

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways dictated by the ortho-substituent's steric bulk.

G Start Ortho-Substituted Nitrosobenzene Iso 1-Nitroso-2-(propan-2-yl)benzene (Isopropyl) Start->Iso Tert 1-tert-Butyl-2-nitrosobenzene (tert-Butyl) Start->Tert Iso_Steric Moderate Steric Hindrance (Coplanar NO allowed) Iso->Iso_Steric Tert_Steric Severe Steric Hindrance (NO twisted out of plane) Tert->Tert_Steric Iso_Dimer Dimerization (Azodioxide Formation) Iso_Steric->Iso_Dimer Iso_Spin Effective Spin Trapping Iso_Steric->Iso_Spin Tert_Dimer Monomer Only (No Dimerization) Tert_Steric->Tert_Dimer Tert_Spin Failed Spin Trapping (Steric Blockade) Tert_Steric->Tert_Spin

Divergent reactivity pathways of ortho-substituted nitrosobenzenes driven by steric hindrance.

References

  • Aromatic C-nitroso Compounds: Steric effect. at.ua.
  • Sterically hindered aromatic compounds. VIII. Comparative photochemistry of 2,4,6-tri-tert-butyl- and 2,5-tert-butylnitrosobenzenes. Canadian Science Publishing.
  • Dinitroso and polynitroso compounds. PMC - NIH.

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Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-Nitroso-2-(propan-2-yl)benzene

In the landscape of pharmaceutical development and manufacturing, the stringent control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. This is particularly critical for compou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the stringent control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. This is particularly critical for compounds with potential genotoxic or mutagenic properties, such as N-nitroso compounds.[1][2][3] The presence of even trace amounts of these impurities can pose significant health risks.[4][5] Therefore, the development and validation of robust analytical methods to ensure the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 1-nitroso-2-(propan-2-yl)benzene, a representative aromatic nitroso compound. We will not only detail a robust, stability-indicating HPLC method but also meticulously validate it against the internationally harmonized standards of the ICH Q2(R2) guidelines.[6][7] The objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.[7][8] This guide is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the quality and safety of pharmaceutical materials.

The Criticality of a Validated Purity Method

Before delving into the technical specifics, it is crucial to understand the causality behind the rigorous validation process. An unvalidated or poorly validated analytical method can lead to the release of impure batches, potentially compromising patient safety and resulting in costly product recalls.[9] A validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible. For a purity assay, the method must be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products, process impurities, and other potential interferents.[10][11]

This guide will compare a well-developed, stability-indicating reversed-phase HPLC (RP-HPLC) method (Method A) with a hypothetical, less-optimized alternative (Method B) to highlight the tangible impact of proper method development and validation.

Proposed Stability-Indicating HPLC Method (Method A)

The development of a robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 1-nitroso-2-(propan-2-yl)benzene is a neutral, aromatic compound, making it an ideal candidate for reversed-phase chromatography.

Rationale for Method A Parameters:

  • Column: A C18 stationary phase is chosen for its hydrophobicity, providing good retention and separation of non-polar to moderately polar compounds. The selection of a column with a 3.5 µm particle size offers a balance between high efficiency and moderate backpressure.

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure the timely elution of the main analyte while also providing adequate separation from both early-eluting polar impurities and late-eluting non-polar impurities.[12] The use of a simple binary mobile phase without buffers is often sufficient for neutral compounds and enhances method robustness.

  • Detection: UV detection is selected based on the chromophoric nature of the nitroso and benzene moieties.[12] The detection wavelength of 254 nm is a common choice for aromatic compounds, offering good sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.[11]

Experimental Workflow for Method A

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Weigh & Dissolve 1-nitroso-2-(propan-2-yl)benzene Reference Standard Dilution Dilute to final concentration in Acetonitrile/Water Standard->Dilution Sample Weigh & Dissolve Test Sample Sample->Dilution Injector Autosampler Injection (10 µL) Dilution->Injector Load samples Column C18 Column (4.6 x 150 mm, 3.5 µm) @ 30 °C Injector->Column Inject Detector UV Detector @ 254 nm Column->Detector Elution Pump Gradient Pump (Water/Acetonitrile) 1.0 mL/min Pump->Column CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration & Area Calculation CDS->Integration Report Generate Report (% Purity) Integration->Report

Caption: High-level workflow for the HPLC purity assessment of 1-nitroso-2-(propan-2-yl)benzene.

HPLC Method Validation Protocol

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[8][13] The following validation parameters will be assessed for Method A, with a comparative discussion against the hypothetical Method B, based on the ICH Q2(R2) guidelines.[6][7]

Logical Flow of Method Validation

Validation_Flow Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Complete Method Validated & Fit for Purpose Robustness->Validation_Complete

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Comparative

IR Spectroscopy Reference Spectra Validation for 1-Nitroso-2-(propan-2-yl)benzene: A Comparative Guide

Executive Summary and Regulatory Context In pharmaceutical development, the identification and control of mutagenic impurities are strictly governed by the ICH M7 guidelines [1]. Nitroso compounds, including 1-nitroso-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Regulatory Context

In pharmaceutical development, the identification and control of mutagenic impurities are strictly governed by the ICH M7 guidelines [1]. Nitroso compounds, including 1-nitroso-2-(propan-2-yl)benzene (also known as o-isopropylnitrosobenzene), belong to the "cohort of concern"—a class of highly potent DNA-reactive impurities that require rigorous analytical tracking, often down to the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day [2].

Fourier Transform Infrared (FTIR) spectroscopy is a foundational tool for confirming the structural identity of such impurities. As mandated by USP <197> (Spectrophotometric Identification Tests) and USP <854> (Mid-Infrared Spectroscopy) [3], an empirical spectrum must be rigorously compared against a validated reference. However, nitrosobenzenes present a unique physicochemical challenge: phase-dependent dimerization .

This guide objectively compares three modalities for validating the IR reference spectra of 1-nitroso-2-(propan-2-yl)benzene: ATR-FTIR , Transmission FTIR (KBr) , and In Silico (DFT) Computed Spectra , providing causality-driven protocols for pharmaceutical researchers.

The Analytical Challenge: Monomer vs. Dimer Equilibrium

The fundamental causality behind experimental failures in nitrosobenzene IR validation lies in the molecule's structural equilibrium. In the liquid state or in dilute solutions, 1-nitroso-2-(propan-2-yl)benzene exists as a monomer (typically blue/green in color), characterized by a distinct −N=O stretching vibration around 1490–1520 cm−1 [4].

However, in the solid state or under high pressure (such as during KBr pellet preparation), nitroso compounds readily undergo dimerization to form azodioxy dimers (colorless). This dimerization drastically shifts the nitrogen-oxygen stretching frequency down to the 1250–1400 cm−1 region. If an analyst attempts to validate a liquid sample against a solid-state KBr reference spectrum, the resulting spectral mismatch will trigger a false negative, compromising ICH M7 compliance.

Quantitative Data: Expected IR Wavenumbers

To establish a baseline for validation, Table 1 summarizes the expected vibrational modes for 1-nitroso-2-(propan-2-yl)benzene based on empirical nitrosobenzene derivatives and functional group group frequencies.

Table 1: Characteristic IR Wavenumbers for 1-Nitroso-2-(propan-2-yl)benzene

Functional Group / ModeExpected Wavenumber ( cm−1 )IntensityDiagnostic Significance
−N=O Stretch (Monomer) 1490−1520 StrongPrimary identifier for the active mutagenic species in liquid/solution.
−N=O Stretch (Dimer) 1260−1380 StrongIndicates solid-state dimerization (azodioxy formation).
Isopropyl C−H Stretch ∼2960 MediumConfirms the presence of the aliphatic side chain.
Isopropyl gem -dimethyl Bend 1380 and 1365 Medium (Doublet)Confirms the branched isopropyl structure at the ortho position.
Aromatic C−H Out-of-Plane Bend ∼750 StrongConfirms 1,2-disubstitution (ortho-substitution) on the benzene ring.

Objective Comparison of IR Modalities

Selecting the correct IR modality is critical for building a self-validating analytical system. Table 2 compares the three primary approaches for evaluating this specific compound.

Table 2: Comparison of IR Modalities for Nitrosobenzene Validation

ParameterATR-FTIR (Attenuated Total Reflectance)Transmission FTIR (KBr Pellet)In Silico DFT (Computational)
Sample State Neat liquid, solid, or pasteSolid (dispersed in KBr matrix)Virtual (Gas phase / Solvation model)
Sample Preparation None (Direct application)High (Grinding, pressing at high pressure)None (Requires computational resources)
Dimerization Risk Low (Analyzes native state)High (Pressure induces dimerization)None (Explicitly models the monomer)
Regulatory Standing Highly preferred (USP <854>)Traditional, but prone to artifactsAccepted as supportive/surrogate data
Best Used For Routine QC, liquid impurity validationHistorical library matching onlyWhen empirical standards degrade/are unavailable
Decision Workflow for Modality Selection

ModalitySelection Start 1-nitroso-2-(propan-2-yl)benzene Impurity Detected CheckStandard Is Empirical Reference Standard Available? Start->CheckStandard CheckStability Is Standard Stable (Monomer vs Dimer)? CheckStandard->CheckStability Yes DFT In Silico DFT Validation (Computational Reference) CheckStandard->DFT No ATR ATR-FTIR Validation (Preferred for neat/liquid) CheckStability->ATR Stable/Liquid Transmission Transmission FTIR (KBr Pellet - Risk of Dimer) CheckStability->Transmission Solid State Transmission->DFT Dimerization Interference

Fig 1: Decision matrix for selecting the optimal IR validation modality.

Step-by-Step Methodologies: Self-Validating Protocols

A protocol is only trustworthy if it contains internal checks that validate the system prior to data generation. Below are the optimized protocols for ATR-FTIR and DFT validation.

Protocol A: ATR-FTIR Empirical Validation (Preferred)

ATR-FTIR is the superior empirical method because it requires zero sample preparation, allowing the 1-nitroso-2-(propan-2-yl)benzene to be analyzed in its native monomeric liquid state without the pressure-induced dimerization seen in KBr pellets [5].

  • System Suitability & Operational Qualification (OQ):

    • Clean the diamond ATR crystal with isopropanol and allow it to dry.

    • Acquire a spectrum of a traceable polystyrene standard (1.5 mil thickness).

    • Self-Validation Check: Verify that the polystyrene bands at 3026,2849,1601, and 1028 cm−1 are within ±1.0 cm−1 of their certified values, as mandated by USP <854>.

  • Background Acquisition:

    • Collect an ambient air background spectrum (minimum 32 scans, 4 cm−1 resolution).

    • Self-Validation Check: Ensure the baseline is flat and free of contamination peaks (especially in the 1500 cm−1 region).

  • Sample Application:

    • Apply 1–2 drops of neat 1-nitroso-2-(propan-2-yl)benzene directly onto the ATR crystal. Ensure complete coverage of the sensor area. Do not apply the pressure anvil if the sample is a liquid.

  • Data Acquisition & Processing:

    • Collect the sample spectrum (32 scans, 4 cm−1 resolution).

    • Apply an ATR correction algorithm to adjust for penetration depth variations across the wavenumber scale (correcting the relative intensity of the high-frequency C−H stretches vs. the lower-frequency fingerprint region).

  • Spectral Matching:

    • Compare the corrected spectrum against the validated reference library. A Hit Quality Index (HQI) of >0.95 alongside visual confirmation of the 1490−1520 cm−1 monomeric −N=O stretch confirms identity.

ATRValidation OQ 1. Polystyrene Calibration (USP <854> Compliance) Blank 2. Background Scan (Self-Validating Blank) OQ->Blank Pass Fail System Suitability Failure (Recalibrate/Clean) OQ->Fail Fail Sample 3. Sample Acquisition (1-nitroso-2-(propan-2-yl)benzene) Blank->Sample Baseline Flat Match 4. Spectral Matching (HQI > 0.95) Sample->Match Collect Spectra Pass Identity Confirmed (Valid Mutagenic Impurity) Match->Pass Match Match->Fail No Match

Fig 2: Closed-loop self-validating workflow for ATR-FTIR analysis.

Protocol B: DFT-Based In Silico Reference Generation

Because nitrosobenzenes can be highly reactive and unstable over long-term storage, empirical reference standards may degrade. In such cases, Density Functional Theory (DFT) provides an authoritative, in silico reference spectrum.

  • Geometry Optimization:

    • Construct the 3D molecular model of 1-nitroso-2-(propan-2-yl)benzene.

    • Perform geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set to find the global energy minimum (ensuring the isopropyl group is oriented to minimize steric hindrance with the nitroso oxygen).

  • Frequency Calculation:

    • Run a harmonic vibrational frequency calculation on the optimized geometry.

    • Self-Validation Check: Ensure there are no imaginary frequencies (a value of 0 imaginary frequencies confirms the structure is a true minimum, not a transition state).

  • Scaling Factor Application:

    • Raw DFT frequencies systematically overestimate empirical wavenumbers due to anharmonicity. Apply a standard scaling factor (typically ∼0.96 for B3LYP/6-311G) to the calculated frequencies.

  • Spectral Overlay:

    • Broaden the calculated stick spectrum using a Lorentzian line shape function (Full Width at Half Maximum ≈10 cm−1 ) to simulate empirical resolution. Overlay with the experimental sample spectrum to validate the −N=O and isopropyl group stretches.

Conclusion

Validating the IR spectrum of 1-nitroso-2-(propan-2-yl)benzene requires more than just matching lines on a graph; it requires a deep understanding of the molecule's physical chemistry. Because of the high risk of solid-state dimerization, ATR-FTIR stands as the most robust empirical method, preserving the monomeric −N=O stretch critical for accurate identification. When empirical standards are compromised, DFT computational modeling serves as a highly reliable, regulatory-supportive alternative. By adhering to these causality-driven, self-validating protocols, pharmaceutical laboratories can ensure strict compliance with ICH M7 guidelines and USP standards.

References

  • Food and Drug Administration (FDA) / ICH. M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. (2023). Available at:[Link][1]

  • European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2023). Available at:[Link][2]

  • United States Pharmacopeia (USP). USP <854> Mid-Infrared Spectroscopy and USP <197> Spectrophotometric Identification Tests. Available at: [Link][3]

  • Payette, J. N., & Yamamoto, H. Nitrosobenzene-Mediated C−C Bond Cleavage Reactions and Spectral Observation of an Oxazetidin-4-one Ring System. Journal of the American Chemical Society, 130(37), 12276-12278. (2008). Available at:[Link][4]

  • Specac Ltd. Are you missing contaminants? Why FTIR is still a must-have in pharma QC. (2025). Available at:[Link][5]

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